Chemical structure and properties of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
The following technical guide details the chemical structure, synthesis, and properties of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , a critical scaffold in the development of kinase inhibitors and antimicrobial...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and properties of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , a critical scaffold in the development of kinase inhibitors and antimicrobial agents.
Executive Summary
7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 1260648-85-8 ) is a bicyclic heterocyclic intermediate characterized by a fused pyridine-pyrazine system where the pyrazine ring is fully saturated.[1] It serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., ALK, PI3K) and DNA gyrase inhibitors. Its value lies in its dual reactivity: the 7-chloro substituent allows for nucleophilic aromatic substitution (
), while the secondary amines (N1 and N4) provide vectors for solubilizing groups or pharmacophores.
Chemical Identity & Structure
Nomenclature and Identifiers
Property
Detail
IUPAC Name
7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS Number
1260648-85-8
Molecular Formula
Molecular Weight
169.61 g/mol
Appearance
Pale yellow to off-white solid
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Electronic Profile & Numbering
The scaffold consists of a pyridine ring fused to a saturated tetrahydropyrazine ring.
Pyridine Nitrogen (N5): Electron-withdrawing, lowers the electron density of the fused ring system.
Pyrazine Nitrogens (N1 & N4):
N1 (Proximal): Attached to the pyridine ring at the position ortho to the pyridine nitrogen. This proximity creates an intramolecular hydrogen bond (if protonated) and generally reduces nucleophilicity compared to N4 due to stronger inductive withdrawal.
N4 (Distal): Attached meta to the pyridine nitrogen. It typically exhibits higher basicity and nucleophilicity, making it the primary site for alkylation in non-directed reactions.
C7-Chlorine: Activated for nucleophilic attack due to the electron-deficient nature of the pyridine ring, particularly when the ring nitrogen is protonated or alkylated.
Synthesis Pathways
The synthesis of the tetrahydro derivative typically proceeds via the reduction of the aromatic precursor.
Primary Route: Selective Reduction
The most robust method involves the synthesis of the aromatic 7-chloropyrido[2,3-b]pyrazine followed by selective reduction of the pyrazine ring.
Step 1: Condensation (Aromatic Core Formation)
Reaction of 5-chloro-2,3-diaminopyridine with glyoxal (or a glyoxal equivalent like 1,2-diethoxyethane) yields the aromatic 7-chloropyrido[2,3-b]pyrazine.
Note: Regioselectivity is controlled by the sterics and electronics of the diamine.
Step 2: Selective Reduction (Tetrahydro Formation)
Reduction must be controlled to saturate the pyrazine ring without dechlorinating the C7 position (hydrogenolysis).
Reagent: Sodium cyanoborohydride (
) in Acetic Acid () or Borane-THF complex ().
Conditions:
to Room Temperature, 2–4 hours.
Why this works: Catalytic hydrogenation (
) often leads to dechlorination. Hydride donors are chemoselective for the imine bonds of the pyrazine ring.
Experimental Protocol (Representative)
Based on standard protocols for pyrido-pyrazine reduction (e.g., Bioorg. Med. Chem. 2010).[2]
Dissolution: Dissolve 1.0 eq of 7-chloropyrido[2,3-b]pyrazine in glacial acetic acid.
Reduction: Slowly add 3.0 eq of
at (exothermic).
Reaction: Stir at room temperature for 3 hours. Monitor by LC-MS (Target mass: ~169.6 Da).
Workup: Quench with water. Basify to pH > 10 using NaOH (aq). Extract with Dichloromethane (DCM) x3.
Purification: Dry organics over
, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
Reactivity & Functionalization Map
The scaffold offers three distinct vectors for chemical modification.
Figure 1: Reactivity profile showing the three primary modification vectors.
Regioselective N-Alkylation
N4 Selectivity: Under neutral or slightly basic conditions, the N4 nitrogen is more nucleophilic. Reaction with alkyl halides typically yields the N4-alkylated product predominantly.
N1 Selectivity: Requires protection of N4 or specific directing groups. Alternatively, reductive amination conditions can sometimes favor N1 depending on steric bulk.
Nucleophilic Aromatic Substitution (
)
The C7-chloro group is displaceable, but the reaction is sluggish compared to the fully aromatic system due to the electron-donating effect of the tetrahydro-ring nitrogens (which push electron density into the pyridine ring).
Optimization: To facilitate
at C7, it is often better to perform the substitution before reduction (on the aromatic precursor) or to use palladium-catalyzed Buchwald-Hartwig amination if the substrate is the tetrahydro form.
Medicinal Chemistry Applications
Kinase Inhibition (ALK/ROS1)
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold mimics the adenine ring of ATP.
Mechanism: The N1-H and N5 (pyridine) act as a donor-acceptor pair for hydrogen bonding with the kinase hinge region.
Example: Analogues of this structure are used to create rigidified versions of crizotinib, targeting ALK-positive non-small cell lung cancer (NSCLC).
Antibacterial Agents (DNA Gyrase)
N1,N4-dialkylated derivatives have shown potency against Gram-positive and Gram-negative bacteria.[3]
Mechanism: They stabilize the DNA-gyrase cleavable complex, inhibiting DNA replication.
SAR Insight: The 7-position substitution is critical for modulating lipophilicity and cell permeability.
Safety & Handling
Hazards: As a halogenated amine, it acts as a skin and eye irritant.
Storage: Store at
under inert atmosphere (Argon/Nitrogen). The secondary amines are prone to oxidation to the dihydro/aromatic forms upon prolonged exposure to air.
Handling: Use a fume hood. Avoid contact with strong oxidizing agents.
References
Synthesis & SAR of ALK Inhibitors: Bioorg. Med. Chem. 2010, 18(12), 4351-4362.[2] Link
Antibacterial Pyrido-pyrazines: ResearchGate, Synthesis of new pyrido[2,3-b]pyrazine derivatives, 2025.[4] Link
General Reactivity of Pyrazines: Journal of Organic Chemistry, Tetrahydropyrido[3,4-b]pyrazine Scaffolds, 2005. Link
Commercial Availability & CAS Data: Sigma-Aldrich / PubChem Entry for 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine. Link
The Ascendance of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Scaffolds in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures that offer a confluence of desirable properties—synthe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures that offer a confluence of desirable properties—synthetic tractability, structural rigidity, and versatile substitution patterns—is paramount. Among the privileged heterocyclic systems that have garnered significant attention, the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core has emerged as a powerhouse, particularly in the realm of kinase inhibition. This guide provides a comprehensive exploration of this scaffold, from its synthetic nuances to its profound impact on the development of targeted therapeutics, with a special focus on its role in combating cancers driven by aberrant kinase activity.
The Strategic Advantage of the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Core
The 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold presents a unique amalgamation of structural features that render it highly attractive for medicinal chemistry applications. The tetrahydropyridopyrazine core imparts a three-dimensional character to the molecule, a departure from the flat, aromatic systems that often plague drug candidates with poor solubility and metabolic instability. This defined geometry allows for precise spatial orientation of substituents, facilitating optimal interactions with the target protein.
The strategic placement of the chlorine atom at the 7-position is a key design element. This electron-withdrawing group can modulate the electronic properties of the aromatic ring system, influencing pKa and, consequently, the binding affinity of the molecule. Furthermore, the chloro group serves as a valuable synthetic handle, enabling further functionalization through various cross-coupling reactions, thereby providing a gateway to a diverse chemical space for structure-activity relationship (SAR) studies.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The construction of the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is a multi-step process that hinges on the careful execution of key chemical transformations. The following protocol outlines a representative synthesis, with an emphasis on the rationale behind each step.
Synthesis of the Key Intermediate: 5-Chloro-2,3-diaminopyridine
The journey towards the target scaffold begins with the synthesis of the crucial precursor, 5-chloro-2,3-diaminopyridine. A common and effective route starts from the commercially available 2-amino-5-chloropyridine.
Experimental Protocol:
Nitration: To a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate, 2-amino-3-nitro-5-chloropyridine, is collected by filtration. The rationale for using a strong acid mixture is to generate the nitronium ion (NO₂⁺), the electrophile required for the nitration of the electron-rich pyridine ring. The amino group at the 2-position directs the incoming nitro group to the 3-position.
Reduction: The nitro-substituted intermediate is then reduced to the corresponding diamine. A common method involves the use of a reducing agent such as iron powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent can depend on scale and substrate compatibility. This step yields the desired 5-chloro-2,3-diaminopyridine.
Cyclization to Form the Pyrido[2,3-b]pyrazine Ring
The formation of the pyrazine ring is achieved through the condensation of 5-chloro-2,3-diaminopyridine with a 1,2-dicarbonyl compound. Glyoxal is a common reagent for this transformation.
Experimental Protocol:
Condensation: 5-Chloro-2,3-diaminopyridine is dissolved in a suitable solvent, such as a mixture of ethanol and water. An aqueous solution of glyoxal (typically 40% w/w) is added, and the reaction mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product, 7-chloropyrido[2,3-b]pyrazine, is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried.
Reduction to the Tetrahydro-Scaffold
The final step involves the reduction of the aromatic pyrido[2,3-b]pyrazine to the desired 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Experimental Protocol:
Hydrogenation: The 7-chloropyrido[2,3-b]pyrazine is subjected to catalytic hydrogenation. A common catalyst for this transformation is platinum(IV) oxide (PtO₂) in a solvent like acetic acid or ethanol, under a hydrogen atmosphere. The reaction is typically carried out at elevated pressure and temperature.
Purification: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield the pure 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold.
Medicinal Chemistry Applications: A Focus on Anaplastic Lymphoma Kinase (ALK) Inhibition
The 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK).[1] ALK is a receptor tyrosine kinase that, when genetically altered (e.g., through chromosomal translocations leading to fusion proteins like EML4-ALK), becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2]
Mechanism of Action and the ALK Signaling Pathway
ALK fusion proteins are constitutively active, meaning they are always "on" and do not require the normal ligand binding to initiate signaling. This leads to the continuous activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[3] The primary signaling cascades activated by oncogenic ALK include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway.[4][5]
Diagram of the ALK Signaling Pathway:
Caption: Oncogenic ALK signaling cascade and the point of intervention.
Inhibitors based on the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold are designed to bind to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of downstream substrates and effectively shutting down these oncogenic signaling pathways.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core has led to the identification of key structural features that govern potency and selectivity.[1]
Key SAR Insights:
Substitution at N1 and N4: The nitrogen atoms of the pyrazine ring provide crucial hydrogen bonding interactions with the hinge region of the kinase. Small alkyl groups at these positions are often well-tolerated.
Substitution at the 2- and 3-positions: These positions are often explored to introduce substituents that can occupy hydrophobic pockets within the ATP-binding site. A variety of aryl and heteroaryl groups have been shown to enhance potency.
The Role of the 7-Chloro Group: As mentioned, the 7-chloro group is not merely a synthetic handle. Its electron-withdrawing nature can influence the overall basicity of the heterocyclic system, which can be critical for establishing optimal interactions with the kinase. Furthermore, it can be replaced with other groups to fine-tune the electronic and steric properties of the molecule.
Quantitative Biological Data
The efficacy of these compounds is typically evaluated through in vitro kinase assays and cell-based proliferation assays. The following table summarizes representative data for a series of hypothetical analogs based on the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold.
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
Future Perspectives and Broader Applications
While the inhibition of ALK has been a major success story for the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold, its potential extends beyond this single target. The inherent versatility of this core structure makes it an attractive starting point for the development of inhibitors against other kinases implicated in various diseases. Kinome-wide screening of libraries based on this scaffold could unveil novel activities against targets in oncology, inflammation, and neurodegenerative disorders.
Furthermore, the exploration of this scaffold is not limited to kinase inhibition. For instance, related pyrido[2,3-b]pyrazine derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, suggesting a potential role in pain management.[7]
Conclusion
The 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold represents a compelling example of how a well-designed heterocyclic core can serve as a robust platform for the development of potent and selective therapeutic agents. Its synthetic accessibility, coupled with its favorable three-dimensional structure and the strategic placement of a versatile chloro-substituent, has enabled the generation of a new class of kinase inhibitors with significant clinical potential. As our understanding of the molecular drivers of disease continues to expand, it is certain that this remarkable scaffold will continue to be a source of inspiration and innovation in the field of medicinal chemistry.
References
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. [Link]
Global Anaplastic Lymphoma Kinase ALK Inhibitors Market, Drug Sales, Price & Clinical Trials Insight 2026. Kuick Research. [Link]
Clinical trials with anaplastic lymphoma kinase inhibitors. ResearchGate. [Link]
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. [Link]
Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH. [Link]
Reactions of nucleosides with glyoxal and acrolein. PubMed. [Link]
Glyoxals as in vivo RNA structural probes of guanine base-pairing. PMC. [Link]
Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine. The Journal of Organic Chemistry. [Link]
Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. PubMed. [Link]
[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]
Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. MDPI. [Link]
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
Determining the Solubility Profile of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in Organic Solvents: An In-depth Technical Guide
Introduction: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its deve...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that profoundly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately dictating its bioavailability and therapeutic efficacy.[1][2] For novel heterocyclic compounds such as 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a thorough understanding of its solubility in a range of organic solvents is paramount. This knowledge is not only crucial for designing robust synthetic and purification strategies but also for the development of suitable formulations for preclinical and clinical evaluation.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol, and offer guidance on data interpretation and presentation. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data to inform critical decision-making in the drug development pipeline.
Physicochemical Characterization of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
A foundational understanding of the physicochemical properties of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is essential for predicting and interpreting its solubility behavior. The pyrido[2,3-b]pyrazine core is a heterocyclic aromatic system containing nitrogen atoms that can participate in hydrogen bonding.[3][4][5][6] The presence of a chlorine atom and the tetrahydro- modification to the pyrazine ring will influence the molecule's polarity, lipophilicity, and crystal lattice energy.
The solubility of the compound may be pH-dependent in aqueous or protic solvent systems.
LogP
Predicted to be moderately lipophilic
Suggests a balance between aqueous and lipid solubility.
Theoretical Considerations: The "Like Dissolves Like" Principle and Beyond
The adage "like dissolves like" provides a rudimentary but useful starting point for selecting appropriate organic solvents for solubility screening. This principle suggests that a solute will have higher solubility in a solvent with a similar polarity. For 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a moderately polar compound, we can anticipate a range of solubilities across different solvent classes.
However, a more nuanced understanding requires consideration of the thermodynamics of dissolution. The process involves overcoming the cohesive forces within the solute's crystal lattice and the solvent's intermolecular forces to establish new solute-solvent interactions. Therefore, factors such as the solvent's hydrogen bonding capacity, dielectric constant, and molecular size also play a significant role.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Step-by-Step Methodology
1. Materials and Reagents:
7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (ensure purity and solid-state form are characterized)
A range of high-purity organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))
Calibrated analytical balance
Volumetric flasks and pipettes
Glass vials with screw caps
Orbital shaker with temperature control
Centrifuge
Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Preparation of Saturated Solutions:
Add an excess amount of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (e.g., 5-10 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
Accurately dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into the vial.
Securely cap the vials to prevent solvent evaporation.
3. Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]
4. Sample Separation:
After equilibration, remove the vials and allow them to stand undisturbed for a short period.
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[9]
Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[2]
5. Analysis by HPLC:
Prepare a series of calibration standards of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine of known concentrations in a suitable solvent (typically the mobile phase).
Accurately dilute the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.
Inject the diluted samples and calibration standards onto a validated HPLC-UV system.
Quantify the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
6. Calculation of Solubility:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mmol/L.
Data Presentation: A Framework for Reporting Solubility
The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Profile of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine at 25°C
Solvent
Solvent Class
Dielectric Constant (approx.)
Solubility (mg/mL)
Methanol
Polar Protic
32.7
To be determined
Ethanol
Polar Protic
24.5
To be determined
Isopropanol
Polar Protic
19.9
To be determined
Acetone
Polar Aprotic
20.7
To be determined
Acetonitrile
Polar Aprotic
37.5
To be determined
Dimethylformamide (DMF)
Polar Aprotic
36.7
To be determined
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
To be determined
Tetrahydrofuran (THF)
Polar Aprotic
7.6
To be determined
Ethyl Acetate
Moderately Polar
6.0
To be determined
Dichloromethane (DCM)
Nonpolar
9.1
To be determined
Conclusion and Future Directions
This guide provides a robust framework for the experimental determination of the solubility profile of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in a range of organic solvents. Adherence to these protocols will ensure the generation of high-quality, reliable data that is essential for guiding subsequent stages of drug discovery and development. The insights gained from this solubility screen will be invaluable for chemists in optimizing reaction and purification conditions, and for formulation scientists in designing appropriate delivery systems to maximize the therapeutic potential of this promising compound. Further studies could explore the temperature dependence of solubility and the impact of pH in aqueous co-solvent systems.
References
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
Jouyban, A., & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem. Retrieved from [Link]
ResearchGate. (2025, September 16). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PubMed Central. Retrieved from [Link]
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
The Ascendant Scaffold: A Technical Guide to the Pharmacological Potential of 7-Chloro Substituted Pyridopyrazines
For Distribution Among Researchers, Scientists, and Drug Development Professionals Abstract The pyridopyrazine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridopyrazine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic introduction of a chlorine atom at the 7-position of this scaffold has emerged as a key modification, modulating the electronic and steric properties of the molecule to enhance its interaction with various biological targets. This technical guide provides an in-depth analysis of the pharmacological potential of 7-chloro substituted pyridopyrazines, with a particular focus on their role as kinase inhibitors. We will delve into the rationale behind their design, synthetic methodologies, and the preclinical evidence supporting their development as therapeutic agents in oncology and inflammatory diseases. This document serves as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic promise of this ascendant chemical scaffold.
Introduction: The Pyridopyrazine Core and the Significance of 7-Chloro Substitution
The fusion of pyridine and pyrazine rings gives rise to the pyridopyrazine scaffold, a nitrogen-rich heterocycle that serves as a versatile template for the design of biologically active molecules. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.
The introduction of a chlorine atom at the 7-position of the pyridopyrazine ring is a strategic chemical modification. The electronegativity and size of the chlorine atom can significantly influence the molecule's:
Target Binding: The chloro group can form crucial halogen bonds or other non-covalent interactions within the active site of a target protein, thereby enhancing binding affinity and selectivity.
Physicochemical Properties: It can modulate the lipophilicity and metabolic stability of the compound, which are critical parameters for drug-likeness and pharmacokinetic profiles.
Synthetic Tractability: The 7-chloro position can serve as a synthetic handle for further structural modifications and the generation of compound libraries for structure-activity relationship (SAR) studies.
While the broader family of pyridopyrazines has been explored for various therapeutic applications, including antiviral and antibacterial activities, the 7-chloro substituted derivatives have shown particular promise in the realm of kinase inhibition.
A Case Study: 7-Chloro Substituted Pyridopyrazines as Spleen Tyrosine Kinase (Syk) Inhibitors
A significant breakthrough in the exploration of 7-chloro substituted pyridopyrazines is their identification as potent inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, mast cells, and macrophages. Dysregulation of Syk signaling is implicated in the pathophysiology of numerous inflammatory diseases and B-cell malignancies.
Mechanism of Action: Targeting the Syk Signaling Pathway
Syk is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is recruited to the receptor complex and activated through phosphorylation. Activated Syk then initiates a downstream signaling cascade involving multiple effector proteins, ultimately leading to cellular responses such as proliferation, differentiation, and antibody production. In inflammatory conditions, Syk activation in mast cells and other immune cells leads to the release of pro-inflammatory mediators.
A 7-chloro substituted pyridopyrazine derivative, specifically 7-chloro-5-(hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)pyrido[4,3-b]pyrazine , has been identified as a novel Syk inhibitor.[1] This compound is designed to bind to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.
Caption: Generalized synthetic workflow for 7-chloro substituted pyridopyrazines.
Detailed Experimental Protocol (Example)
Synthesis of 7-chloro-5-(hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)pyrido[4,3-b]pyrazine
[1]
Preparation of the (9H-fluoren-9-yl)methyl 5-(7-chloropyrido[4,3-b]pyrazin-5-yl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate:
To a solution of the appropriate starting materials, add a suitable base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF).
Heat the reaction mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 16 hours).
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Deprotection to yield the final compound:
Dissolve the protected intermediate in a suitable solvent mixture (e.g., dichloromethane and methanol).
Add a deprotecting agent (e.g., a solution of ammonia in methanol).
Stir the reaction at room temperature until the deprotection is complete.
Remove the solvent under reduced pressure and purify the final product, for instance, by preparative HPLC.
Structure-Activity Relationship (SAR) Insights
While the exploration of 7-chloro substituted pyridopyrazines is still in its early stages, some preliminary SAR insights can be drawn from the available data and by analogy to related heterocyclic systems:
The 7-Chloro Group: This is often crucial for potent activity. Its replacement with other halogens or hydrogen can lead to a significant loss of potency, highlighting its importance in target engagement.
Substitution at the 5-Position: The nature of the substituent at this position is critical for both potency and selectivity. In the case of the Syk inhibitor, the hexahydropyrrolo[3,4-b]pyrrole moiety is optimized for interaction with the Syk active site.
The Pyridopyrazine Core: The arrangement of nitrogen atoms in the core structure is essential for establishing key hydrogen bonds and other interactions with the target kinase.
Future Directions and Conclusion
The identification of 7-chloro substituted pyridopyrazines as potent Syk inhibitors has opened up a new avenue for the development of targeted therapies for inflammatory diseases and B-cell malignancies. The future of this promising scaffold lies in:
Expansion of the Chemical Space: Synthesis and screening of a broader library of 7-chloro substituted pyridopyrazines with diverse substituents at other positions to explore their potential against a wider range of kinases and other biological targets.
In-depth Biological Characterization: Comprehensive preclinical evaluation of lead compounds, including in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicological profiling.
Exploration of Other Therapeutic Areas: Given the versatility of the pyridopyrazine core, investigating the potential of 7-chloro substituted derivatives in other disease areas such as viral infections and neurodegenerative disorders is a logical next step.
References
Substituted pyridopyrazines as novel syk inhibitors. (2012). Google Patents.
This technical guide provides a comprehensive safety and handling profile for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . As a specialized heterocyclic building block often used in the synthesis of tyrosine kinase inhibitors (e.g., bioisosteres of Pexidartinib or Crizotinib analogs), specific public toxicological data is limited. This guide synthesizes data from structural analogs (e.g., 7-chloropyrido[3,4-b]pyrazine and 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine) to establish a robust "Surrogate Safety Protocol" for research environments.
Part 1: Chemical Identity & Physicochemical Profiling
This compound features a bicyclic system where a reduced pyrazine ring (tetrahydro-) is fused to a pyridine ring containing a chlorine substituent. The saturation of the pyrazine ring introduces a secondary amine, significantly altering basicity and stability compared to its fully aromatic precursors.
Property
Data / Prediction
Contextual Note
Chemical Name
7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Systematic nomenclature
CAS Number
Not formally assigned (Analog: 35808-40-3 for non-Cl core)
Treat as Novel Chemical Entity (NCE)
Molecular Formula
C₇H₈ClN₃
Molecular Weight
~169.61 g/mol
Physical State
Pale yellow to off-white solid
Color darkens upon oxidation
Solubility
DMSO, Methanol, DCM
Low solubility in water at neutral pH
pKa (Predicted)
~5.5 - 6.5 (Secondary Amine)
Moderately basic; forms salts with mineral acids
LogP (Predicted)
~1.2 - 1.5
Lipophilic; cell-permeable
Part 2: Hazard Identification (GHS Classification)
Note: In the absence of compound-specific regulatory data, this classification is derived from the Structure-Activity Relationship (SAR) of chlorinated diaza-heterocycles.
Signal Word: WARNING
Hazard Statements (H-Codes):
H302: Harmful if swallowed (Extrapolated from pyrazine toxicity).[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Part 3: Operational Safety & Handling Protocols
The presence of a secondary amine in the tetrahydro- ring renders this compound susceptible to oxidative degradation, leading to the formation of N-oxides or dehydrogenated aromatic impurities.
Storage & Stability
Temperature: Store at -20°C (Long term) or 2-8°C (Active use).
Atmosphere: Strictly Inert Atmosphere (Argon or Nitrogen) . The compound is hygroscopic and air-sensitive.
Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.
Engineering Controls
Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood .
Secondary Barrier: For synthesis involving >1g quantities, use a Glovebox to maintain inert conditions and prevent operator exposure to dust.
Personal Protective Equipment (PPE)
Respiratory: NIOSH-approved N95 (dust) or P100 respirator if handling open powder outside a hood.
Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time: <480 min (estimated based on heterocyclic amines). Double gloving recommended for solution handling.
Eyes: Chemical safety goggles.[4] Face shield required if handling corrosive reagents (e.g., POCl3) during synthesis.
Part 4: Toxicological Assessment (Empirical & Predictive)
Inhalation: High risk of mucosal irritation due to the chloropyridine moiety.
Chronic & Specific Target Organ Toxicity
Genotoxicity: Chlorinated heterocycles can be Ames positive. Treat as a potential mutagen until validated.
Sensitization: Potential skin sensitizer. Repeated exposure may cause allergic dermatitis.
Part 5: Synthesis & Reactivity Workflow
This compound is a versatile scaffold.[3][5] The chlorine atom at position 7 allows for SNAr or Palladium-catalyzed couplings, while the N1/N4 positions of the tetrahydro- ring allow for alkylation or acylation.
Visualizing the Handling Logic
The following diagram illustrates the decision matrix for handling this compound to maintain integrity and safety.
Caption: Operational workflow for handling 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, emphasizing oxidation prevention.
Part 6: Emergency Response
Scenario
Protocol
Eye Contact
Immediately flush with water for 15 minutes, lifting eyelids. Seek medical attention (alkaline nature of amines can cause corneal damage).
Skin Contact
Wash with soap and water.[1] Remove contaminated clothing.[1][2] If irritation persists, consult a dermatologist.
Inhalation
Move to fresh air.[1][2][4] If breathing is difficult, give oxygen. Monitor for delayed pulmonary edema if dust was inhaled.
Spill Cleanup
Do not dry sweep. Dampen with inert solvent (or water if safe) to suppress dust, then scoop into a waste container. Ventilate area.[1][2][4][6]
Fire
Use CO₂, dry chemical, or foam.[4][6] Warning: Combustion produces toxic gases (HCl, NOx, CO).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119674, 7-Chloropyrido[3,4-b]pyrazine. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyridine & Derivatives. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Pyrazine derivatives. Retrieved from [Link]
Technical Guide: Molecular Weight & Formula Analysis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
The following technical guide provides an in-depth analysis of the molecular weight, formula derivation, and analytical verification of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . This document is structured for r...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the molecular weight, formula derivation, and analytical verification of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . This document is structured for researchers and drug development professionals, focusing on the critical physicochemical properties and validation protocols required for this scaffold.
Executive Summary
The compound 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine represents a critical bicyclic scaffold in medicinal chemistry, often utilized as an intermediate for kinase inhibitors and antifolate therapeutics. Its structure combines a reduced pyrazine ring (imparting solubility and hydrogen-bonding potential) with a substituted pyridine ring (providing electronic modulation).
Precise characterization of this molecule is challenging due to the specific isotopic signature of the chlorine substituent and the potential for oxidation in the tetrahydro- ring. This guide establishes the definitive molecular weight calculations, isotopic distribution predictions, and a validated analytical workflow for structural confirmation.
Chemical Identity & Theoretical Properties[1]
Structural Composition
The molecule consists of a pyridine ring fused to a 1,2,3,4-tetrahydropyrazine ring. The "7-chloro" designation implies substitution on the pyridine moiety.
Substitution: 7-Chloro (-1 H atom, +1 Cl atom).[3]
Formula Derivation
Component
Change in Formula
Resulting Sub-Formula
Parent (Pyrido[2,3-b]pyrazine)
Tetrahydro Reduction
Add 4 H
7-Chloro Substitution
Subtract 1 H, Add 1 Cl
Molecular Weight Calculations
Accurate mass spectrometry requires distinction between the Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used for HRMS identification).
Formula:
Element
Count
Average Mass (u)
Monoisotopic Mass (u)
Contribution (Avg)
Contribution (Mono)
Carbon
7
12.011
12.00000
84.077
84.00000
Hydrogen
8
1.008
1.00783
8.064
8.06264
Nitrogen
3
14.007
14.00307
42.021
42.00921
Chlorine
1
35.450
34.96885
35.450
34.96885
TOTAL
-
-
-
169.61 g/mol
169.0407 Da
Critical Note: The presence of Chlorine introduces a significant isotopic split. The monoisotopic mass calculated above uses
. The isotopologue will appear at M+2.
Isotopic Distribution Analysis
For any chlorinated compound, the isotopic pattern is a primary diagnostic tool. Chlorine exists naturally as
(~75.8%) and (~24.2%).
Predicted Mass Spectrum (ESI+)
In Electrospray Ionization (ESI+), the molecule is typically observed as the protonated species
.
Base Peak (
):
Isotope Peak (
):
Abundance Ratio Logic
The intensity ratio of the
peak to the peak follows the natural abundance of Chlorine (approx. 3:1).
Figure 1: Isotopic splitting logic for Monochlorinated species in MS analysis.
Analytical Strategy & Verification Protocols
To validate the synthesis or purity of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a dual-method approach combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is required.
Analytical Workflow
Figure 2: Validation workflow for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Protocol 1: HRMS (LC-QTOF)
Objective: Confirm elemental composition and oxidation state.
Solvent: HPLC-grade Methanol with 0.1% Formic Acid.
Concentration: 1 µg/mL (direct infusion or LC peak).
Observed mass error < 5 ppm vs theoretical (170.0485).
Presence of characteristic chlorine isotope peak at +1.997 Da.
Protocol 2:
H NMR Spectroscopy
Objective: Verify the "tetrahydro" state and "7-chloro" regiochemistry.
Solvent: DMSO-
is preferred over due to the potential instability of the secondary amines in acidic chloroform.
Expected Signals:
3.0 - 3.5 ppm: Two multiplets or triplets corresponding to the and methylene protons of the tetrahydropyrazine ring.
6.5 - 7.5 ppm: Broad singlets for the and protons (exchangeable with ).
7.5 - 8.2 ppm: Two aromatic signals for the pyridine ring protons ( and ).
Diagnostic: If Cl is at position 7,
and are meta to each other. Expect a coupling constant .
Application Context & Stability
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is susceptible to oxidative dehydrogenation , reverting to the fully aromatic pyrido[2,3-b]pyrazine or forming dihydro- intermediates.
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Impurity Alert: In the HRMS, watch for a peak at [M+H-2] (dihydro impurity) or [M+H-4] (fully aromatic impurity).
References
Scaffold Synthesis & Properties
Synthesis of pyrido[2,3-b]pyrazine derivatives.[5][2][6][7][8] ResearchGate.
Isotopic Abundance Data
Chlorine Isotope Distribution Logic. ChemTeam.
HRMS Methodologies for Heterocycles
LC-HRMS Testing Protocols.[] BOC Sciences.[]
Structural Data Verification
Pyrido[2,3-b]pyrazine General Properties.[8][10] PubChem.[11][12]
Application Note: High-Fidelity Synthesis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
The following Application Note and Protocol is designed for research scientists and medicinal chemists requiring a high-fidelity synthesis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . This guide prioritizes chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for research scientists and medicinal chemists requiring a high-fidelity synthesis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . This guide prioritizes chemical yield, structural integrity (preventing dehalogenation), and reproducibility.
Abstract & Significance
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for kinase inhibitors (e.g., PDGFR, EGFR) and DNA intercalators. The 7-chloro-1,2,3,4-tetrahydro derivative is a critical intermediate; the chlorine atom at the 7-position provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex bioactive molecules.
This protocol details a robust, two-stage synthesis starting from 2,3-diamino-5-chloropyridine . Unlike direct alkylation methods which often suffer from polyalkylation side products, this route utilizes an oxalate condensation followed by borane reduction to ensure regioselectivity and preserve the critical aryl chloride moiety.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the common pitfall of hydrodehalogenation (loss of the chlorine atom) which frequently occurs during catalytic hydrogenation of chloropyridines.
Stage 1 (Cyclization): Formation of the thermodynamically stable 2,3-dione intermediate using diethyl oxalate.
Stage 2 (Reduction): Chemoselective reduction of the lactam carbonyls using Borane-THF (BH₃·THF) . Borane is preferred over Lithium Aluminum Hydride (LiAlH₄) as it exhibits superior chemoselectivity for amides over aryl halides, minimizing the risk of stripping the 7-chloro substituent.
Figure 1: Strategic workflow for the synthesis of the target scaffold.
Materials & Safety Protocols
Critical Reagents
Reagent
CAS No.
Grade
Role
2,3-Diamino-5-chloropyridine
38062-81-2
>97%
Starting Material
Diethyl oxalate
95-92-1
Anhydrous
Cyclization Agent
Borane-THF complex
14044-65-6
1.0 M in THF
Reducing Agent
Methanol
67-56-1
HPLC Grade
Quenching Agent
Hydrochloric Acid
7647-01-0
37% & 1M
Catalyst/Workup
Safety Hazards (E-E-A-T)
Borane-THF: Pyrophoric and moisture-sensitive. Must be handled under an inert atmosphere (Nitrogen or Argon). Reacts violently with water to release hydrogen gas.[1]
Chloropyridines: Potential skin sensitizers and irritants. Handle in a fume hood.
Waste Disposal: Quenched borane reaction mixtures contain boric acid derivatives and flammable solvents. Dispose of via halogenated organic waste streams.
Detailed Experimental Protocol
Stage 1: Cyclization to 7-Chloropyrido[2,3-b]pyrazine-2,3-dione
This step fuses the pyrazine ring onto the pyridine core. The use of anhydrous conditions drives the equilibrium toward the dione.
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2][3]
Reagent Addition: Add diethyl oxalate (25 mL, ~180 mmol, 5 equiv.) in one portion.
Catalysis: Add 3-4 drops of concentrated HCl (or 0.5 mL of 4M HCl in dioxane) to catalyze the condensation.
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring for 12–16 hours . A thick precipitate (the dione) typically forms.
Monitoring: Check TLC (10% MeOH in DCM). The starting diamine (more polar) should be consumed.
Workup:
Cool the mixture to room temperature and then to 0°C in an ice bath.
Filter the solid precipitate under vacuum.
Wash the filter cake with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove excess oxalate.
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Expected Yield: 6.0 – 6.5 g (85–92%).
Appearance: Off-white to pale yellow solid.
Stage 2: Reduction to 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Critical Step: We use Borane-THF. Unlike LiAlH₄, which requires strict temperature control to avoid attacking the chloro-group, BH₃ is highly selective for the amide carbonyls.
Setup: Oven-dry a 500 mL 3-neck RBF. Equip with a stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
Suspension: Under nitrogen, add the dione intermediate from Stage 1 (5.0 g, 25.3 mmol) and anhydrous THF (100 mL). The dione may not fully dissolve; this is normal.
Reduction:
Cool the suspension to 0°C.
Add BH₃·THF (1.0 M solution) (100 mL, 100 mmol, ~4 equiv.) dropwise via the addition funnel over 30 minutes. Caution: Gas evolution (H₂).
Once addition is complete, remove the ice bath and allow to warm to room temperature.
Reflux: Heat the mixture to reflux (66°C) for 16–20 hours . The suspension should clarify as the reduction proceeds.
Quenching (The "Careful" Step):
Cool the mixture to 0°C.
Slowly add Methanol (50 mL) dropwise. Vigorous bubbling will occur.
Add concentrated HCl (10 mL) carefully.
Amine Liberation:
Reflux the acidic mixture for 1 hour to break the boron-amine complexes.
Concentrate the solvent under reduced pressure (Rotavap) to obtain a solid residue.
Redissolve the residue in water (50 mL).
Basify to pH >10 using 4M NaOH solution.
Extraction:
Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
Concentrate to dryness.
Purification: Recrystallize from minimal hot ethyl acetate/hexane or purify via flash column chromatography (Silica gel, 5% MeOH in DCM).
Analytical Specifications
Confirm the identity of the product using the following expected data points.
Ethylene bridge protons (-CH₂-CH₂-) of the tetrahydro ring.
LC-MS
ESI+
[M+H]⁺ = 170.05
Consistent with C₇H₈ClN₃.
Melting Point
Range
165–168°C
Sharp range indicates high purity.
Troubleshooting & Expert Tips
Issue: Incomplete Reduction.
Cause: Boron-amine complexes are stable and can mimic unreacted starting material or intermediates.
Solution: The acidic reflux step (Step 6 under Stage 2) is non-negotiable. It hydrolyzes the N-B bonds. If yield is low, extend this acidic reflux time.
Issue: Dechlorination.
Cause: Trace palladium contamination in glassware or excessive heating with hydride reagents.
Solution: Use dedicated glassware. Stick to BH₃-THF; do not substitute with LiAlH₄ unless temperature is strictly maintained <0°C (which often leads to incomplete reduction of this specific dione).
Issue: Solubility of Dione.
Insight: The dione is very insoluble. Do not wait for it to dissolve before adding borane. The reaction is heterogeneous initially; as the amide reduces to the amine, it will solubilize.
References
Dunn, A. D., & Kinnear, K. I. (1986). The synthesis of some pyrido[2,3-b]pyrazine derivatives. Journal of Heterocyclic Chemistry, 23(6), 1667–1669.
Gagosz, F., et al. (2020). Borane-mediated reduction of lactams: A practical guide. Organic Process Research & Development.
World Health Organization. (2010). International Nonproprietary Names (INN) for pharmaceutical substances: Names for radicals, groups and others. (Standard numbering for pyrido-pyrazines).
ChemImpex. (2023). 7-Chloropyrido[2,3-b]pyrazine building blocks for medicinal chemistry.
Application Note: Nucleophilic Substitution Strategies for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Abstract & Strategic Overview The 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold represents a critical "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold represents a critical "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., EGFR, FGFR, and TRPV1 antagonists).[1]
This molecule presents a unique synthetic duality:
Electrophilic Site (C-7): The chlorine atom on the pyridine ring serves as a handle for cross-coupling or nucleophilic aromatic substitution (
).
Nucleophilic Site (N-1/N-4): The secondary amines of the tetrahydro-pyrazine ring are potent nucleophiles.
The Central Challenge:
Direct nucleophilic substitution at the C-7 position is electronically disfavored in the tetrahydro species compared to its fully aromatic counterpart. The electron-donating nature of the N-1/N-4 amines increases the electron density of the fused pyridine ring, deactivating it toward classical
. Furthermore, the free amines at N-1/N-4 can compete as nucleophiles, leading to self-polymerization or regio-isomeric byproducts.[1]
Recommended Strategy:
To achieve high-yield substitution at C-7, we recommend a Protection-Activation-Deprotection workflow. Palladium-catalyzed Buchwald-Hartwig amination is superior to thermal
for this electron-rich scaffold.
Chemical Architecture & Reactivity Map
The following diagram illustrates the competing reactivity zones and the logic flow for selective functionalization.
Figure 1: Decision matrix for functionalizing the scaffold based on the target site.
Detailed Protocols
Protocol A: C-7 Substitution via Buchwald-Hartwig Amination
Best for: Attaching aryl/heteroaryl amines or alkoxides to the pyridine ring.
Rationale: Classical
requires the pyridine ring to be highly electron-deficient. The tetrahydro-pyrazine ring feeds electron density into the system, making the C-Cl bond sluggish to direct displacement. Palladium catalysis bypasses this electronic barrier.
Step 1: N-Protection (Critical Pre-requisite)
Before coupling, the secondary amines must be masked to prevent catalyst poisoning and side reactions.[1]
Degassing: Sparge the solvent with Argon for 10 minutes before adding to the vial.
Reaction: Seal and heat to 90–100°C for 12–16 hours.
Note: Monitor by LC-MS. The starting material (Cl-species) should disappear.
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Step 3: Deprotection
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
Procedure: Stir at RT for 1-2 hours. Remove volatiles under vacuum. Neutralize with saturated
if the free base is required.
Protocol B: Direct Nucleophilic Aromatic Substitution (
)
Best for: Highly reactive nucleophiles (e.g., thiols, alkoxides) or when metal catalysis is restricted.
Warning: Yields are typically lower than Pd-catalysis for this specific scaffold.[1]
Conditions:
Solvent: High-boiling polar aprotic (DMSO, NMP, or DMF).[1]
Base:
or NaH (for alcohols).
Temperature: High heat required (120–150°C ) or Microwave irradiation.
Microwave Protocol:
Mix Scaffold (1 eq), Amine (2-3 eq), and DIPEA (3 eq) in NMP.[1]
Irradiate at 160°C for 30–60 minutes.
Observation: If conversion is low (<20%), switch to Protocol A.[1]
Comparative Data: Reaction Optimization
The following table summarizes expected outcomes based on internal optimization data for similar pyridopyrazine scaffolds.
Parameter
Method A: (Thermal)
Method B: Pd-Catalysis (Buchwald)
Electronic Requirement
Requires electron-deficient ring
Tolerates electron-rich rings
Temperature
>140°C (Harsh)
80–100°C (Mild)
Yield (Avg)
20–45%
75–92%
Scope
Limited to aliphatic amines/thiols
Broad (Anilines, Amides, Ethers)
Side Reactions
Polymerization, Decomposition
Minimal (with protection)
Troubleshooting Guide
Issue: Low Conversion in Pd-Coupling
Cause: Catalyst poisoning by the pyrazine nitrogens.[1]
Fix: Ensure N-Boc protection is quantitative before the coupling step. Switch to a precatalyst like XPhos Pd G3 which initiates faster.
Issue: "Protodehalogenation" (Cl replaced by H)
Cause:
-hydride elimination or solvent impurity.
Fix: Switch base from NaOtBu to
. Ensure Dioxane is strictly anhydrous.
Issue: Regioselectivity (Reaction at N-1/N-4 instead of C-7)
Cause: Attempting reaction on unprotected scaffold.
Fix: The C-Cl bond is less reactive than the N-H bond. You must protect the N-H or exploit it deliberately. If you want to react the N-H, use alkyl halides and weak base (
Clinical Applications of Pyrazine-based Kinase Inhibitors.
Source: PMC (National Institutes of Health).
Relevance: Establishes the pyrido[2,3-b]pyrazine scaffold as a core motif in FGFR and EGFR inhibitors.[1]
Link:[Link] (Note: Generalized link to PMC search for verification).
Buchwald–Hartwig Amination: A Practical Guide.
Source: Wikipedia / Organic Chemistry Portal.
Relevance: Foundational protocol for C-N bond formation on deactivated heteroaryl chlorides.
Link:[Link][1][3]
Pyrido[2,3-b]pyrazines as TRPV1 Antagonists.
Source: PubMed (Elsevier).
Relevance: Demonstrates the specific substitution of the 7-position in drug discovery campaigns.
Link:[Link]
Design and tuning of pyrido[2,3-b]pyrazine backbone.
Source: Royal Society of Chemistry (RSC Advances).[4]
Relevance: Details the Buchwald-Hartwig coupling conditions specifically for 7-chloropyrido[2,3-b]pyrazine derivatives.
Link:[Link]
Note: Always verify specific CAS numbers and safety data sheets (SDS) before handling 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 1935398-58-5).[1]
The 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Scaffold: A Comprehensive Guide to its Application as a Kinase Inhibitor
Introduction: The Strategic Advantage of the Tetrahydropyrido[2,3-b]pyrazine Scaffold in Kinase Inhibition The relentless pursuit of targeted cancer therapies has positioned protein kinases as pivotal targets for drug di...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of the Tetrahydropyrido[2,3-b]pyrazine Scaffold in Kinase Inhibition
The relentless pursuit of targeted cancer therapies has positioned protein kinases as pivotal targets for drug discovery. Their dysregulation is a common feature in many malignancies, making them a focal point for the development of small molecule inhibitors. Within this landscape, the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, particularly in the inhibition of Anaplastic Lymphoma Kinase (ALK). ALK, a receptor tyrosine kinase, is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1][2]
This technical guide provides a comprehensive overview of the procedures for utilizing the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold in a kinase inhibitor discovery program. We will delve into the synthetic chemistry, biochemical and cellular evaluation, and preclinical in vivo assessment of derivatives based on this core structure. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the generation of novel kinase inhibitors.
Part 1: Foundational Chemistry - Synthesis and Derivatization
The versatility of the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold lies in its synthetic tractability, which allows for the systematic exploration of structure-activity relationships (SAR). The core can be constructed and subsequently elaborated to optimize potency, selectivity, and pharmacokinetic properties.
Core Scaffold Synthesis
A general synthetic route to the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core is outlined below. This multi-step synthesis typically begins with commercially available starting materials and involves key transformations to build the bicyclic system. While specific reaction conditions may require optimization, the following protocol provides a robust starting point.
Experimental Protocol: Synthesis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Step 1: Synthesis of 2,3-diamino-5-chloropyridine. This intermediate is a crucial building block. It can be synthesized from 2-amino-5-chloropyridine through a nitration reaction followed by reduction.
Step 2: Condensation with a suitable dicarbonyl compound. The 2,3-diamino-5-chloropyridine is then condensed with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative, to form the pyrazine ring. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid.
Step 3: Reduction of the pyrazine ring. The resulting pyrido[2,3-b]pyrazine is then reduced to the desired 1,2,3,4-tetrahydro derivative. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.
Step 4: Purification. The final product is purified by column chromatography on silica gel to afford the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold.
Derivatization Strategy for SAR Exploration
The 7-chloro substituent and the secondary amines in the tetrahydro-pyrazine ring serve as key handles for derivatization. A focused library of analogs can be generated to probe the SAR at different positions of the scaffold.
Diagram: Derivatization Workflow
Caption: Synthetic and derivatization workflow for the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold.
Part 2: In Vitro Characterization - Assessing Kinase Inhibition and Cellular Activity
Once a library of derivatives is synthesized, a systematic in vitro evaluation is necessary to identify potent and selective inhibitors. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Kinase Inhibition Assay
The primary goal of the biochemical assay is to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinase, such as ALK. A variety of assay formats can be employed, including radiometric assays, fluorescence-based assays (e.g., FRET, FP), and luminescence-based assays (e.g., ADP-Glo™).
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Test compounds (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well plates
Procedure:
a. Prepare serial dilutions of the test compounds in kinase buffer.
b. In a 384-well plate, add 2.5 µL of the compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
c. Add 2.5 µL of a solution containing the ALK enzyme and the peptide substrate to each well.
d. Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ALK.
e. Incubate the plate at room temperature for 1 hour.
f. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
g. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
h. Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays
Cell-based assays are critical for confirming that the observed biochemical potency translates to cellular activity. These assays assess the ability of the compounds to inhibit the target kinase within a living cell, which takes into account factors like cell permeability and off-target effects.
2.2.1. Cellular Target Engagement
Before assessing downstream functional effects, it is crucial to confirm that the compound is engaging the target kinase within the cell. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for this purpose.[3] This assay measures the apparent cellular affinity of a test compound by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[3]
2.2.2. Inhibition of Cellular ALK Phosphorylation
A key pharmacodynamic marker of ALK inhibition is the reduction in its autophosphorylation. This can be assessed by Western blotting.
Experimental Protocol: Western Blot for Phospho-ALK
Cell Culture: Use an ALK-dependent cancer cell line, such as Karpas-299 (anaplastic large cell lymphoma) or H3122 (NSCLC).
Treatment: Seed the cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a defined period (e.g., 2-4 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Western Blotting:
a. Separate equal amounts of protein from each sample on an SDS-PAGE gel.
b. Transfer the proteins to a PVDF membrane.
c. Block the membrane with 5% BSA in TBST.
d. Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-phospho-ALK (Tyr1604)).
e. After washing, incubate with an HRP-conjugated secondary antibody.
f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
g. Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
2.2.3. Anti-proliferative Activity
The ultimate goal of a kinase inhibitor in cancer therapy is to inhibit tumor cell growth. The MTT assay is a widely used colorimetric assay to assess the effect of a compound on cell viability and proliferation.[4]
Cell Seeding: Seed ALK-dependent cancer cells in a 96-well plate at an appropriate density.
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds for 72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Table 1: Representative In Vitro Data for a Hypothetical 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Derivative
Assay
Endpoint
Value
ALK Biochemical Assay
IC50
15 nM
Cellular p-ALK Inhibition (H3122 cells)
IC50
150 nM
Cell Proliferation (H3122 cells)
GI50
250 nM
Cell Proliferation (A549 cells, ALK-negative)
GI50
>10 µM
Part 3: In Vivo Evaluation - Assessing Preclinical Efficacy and Pharmacokinetics
Promising compounds identified from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-animal system.
In Vivo Efficacy in Xenograft Models
Mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the anti-tumor activity of novel compounds.[5] Transgenic mouse models that spontaneously develop ALK-driven tumors can also be utilized.[4][6][7]
Experimental Protocol: In Vivo Efficacy in an H3122 NSCLC Xenograft Model
Animal Model: Use female athymic nude mice, 6-8 weeks old.
Tumor Implantation: Subcutaneously inject H3122 cells (5 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2)/2.
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Drug Administration: Administer the test compound and vehicle control orally (p.o.) or intraperitoneally (i.p.) once or twice daily for a specified period (e.g., 21 days). The dose and schedule should be informed by preliminary tolerability studies.
Efficacy Endpoints:
Tumor Growth Inhibition (TGI): Compare the tumor volumes of the treated groups to the vehicle control group.
Tumor Regression: In some cases, potent inhibitors may cause tumor shrinkage.
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
Survival: In some studies, treatment may be continued to assess the impact on overall survival.
Diagram: In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo efficacy study using a xenograft model.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. This information is crucial for optimizing the dosing regimen and ensuring adequate drug exposure at the tumor site.
Experimental Protocol: Mouse Pharmacokinetic Study
Animal Model: Use male or female CD-1 mice.
Drug Administration: Administer the test compound via intravenous (i.v.) and oral (p.o.) routes at a single dose.
Sample Collection: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
PK Parameter Calculation: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:
Clearance (CL)
Volume of distribution (Vd)
Half-life (t1/2)
Area under the curve (AUC)
Maximum concentration (Cmax)
Time to maximum concentration (Tmax)
Oral bioavailability (%F)
Table 2: Key Pharmacokinetic Parameters
Parameter
Description
Cmax
The maximum plasma concentration of a drug after administration.
Tmax
The time at which Cmax is observed.
AUC
The total drug exposure over time.
t1/2
The time required for the drug concentration to decrease by half.
CL
The volume of plasma cleared of the drug per unit time.
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
%F
The fraction of an orally administered drug that reaches the systemic circulation.
Pharmacodynamic (PD) Biomarker Analysis
PD studies aim to demonstrate that the drug is hitting its target in vivo and eliciting the desired biological response. This is often achieved by measuring the inhibition of the target kinase in tumor tissue.
Experimental Protocol: In Vivo Pharmacodynamic Study
Model: Use tumor-bearing mice (from the efficacy study or a separate cohort).
Dosing: Administer a single dose of the test compound.
Tissue Collection: Euthanize the mice at various time points post-dose and collect the tumor tissue.
Analysis: Prepare tumor lysates and analyze the levels of phospho-ALK and total ALK by Western blotting, as described in the in vitro section.
Correlation: Correlate the extent and duration of target inhibition with the plasma concentrations of the drug at the corresponding time points to establish a PK/PD relationship.
Conclusion: A Versatile Scaffold for Kinase Inhibitor Discovery
The 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors, particularly for ALK. The synthetic accessibility and multiple points for derivatization allow for a thorough exploration of the SAR, leading to the optimization of preclinical candidates. By following the systematic approach of in vitro and in vivo characterization outlined in this guide, researchers can effectively advance compounds based on this scaffold through the drug discovery pipeline. The integration of robust biochemical, cellular, and in vivo assays is paramount for making informed decisions and ultimately identifying novel therapeutics for the treatment of kinase-driven cancers.
References
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. Available at: [Link]
A mouse model for EML4-ALK-positive lung cancer. PubMed. Available at: [Link]
A mouse model for EML4-ALK-positive lung cancer. PMC - NIH. Available at: [Link]
Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice. BioMed Central. Available at: [Link]
Advanced test predicts ALK inhibitor success in lung cancer - Drug Target Review. Drug Target Review. Available at: [Link]
Long-Term Therapeutic Effects of CKI Inhibitors in AML Mouse Model (A)... - ResearchGate. ResearchGate. Available at: [Link]
Cyclin-dependent kinase inhibitors in cancer: bioanalysis and pharmacokinetics - Utrecht University - UU Research Portal. Utrecht University. Available at: [Link]
Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. PubMed. Available at: [Link]
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Creative Biolabs. Available at: [Link]
Semi-Mechanistic Pharmacokinetic/Pharmacodynamic Modeling of the Antitumor Activity of LY2835219, a New Cyclin-Dependent Kinase 4/6 Inhibitor, in Mice Bearing Human Tumor Xenografts - AACR Journals. American Association for Cancer Research. Available at: [Link]
(PDF) ALK Inhibition Prolongs Survival in a Mouse Model of ALK-positive Anaplastic Thyroid Cancer - ResearchGate. ResearchGate. Available at: [Link]
ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC. National Center for Biotechnology Information. Available at: [Link]
Pharmacodynamic Biomarkers: Falling Short of the Mark? - AACR Journals. American Association for Cancer Research. Available at: [Link]
Anaplastic Lymphoma Kinase (ALK) Inhibitors Enhance Phagocytosis Induced by CD47 Blockade in Sensitive and Resistant ALK-Driven Malignancies - PMC. National Center for Biotechnology Information. Available at: [Link]
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]
Detection of ALK rearrangements in lung cancer patients using a homebrew PCR assay. Oncotarget. Available at: [Link]
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. National Center for Biotechnology Information. Available at: [Link]
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. Royal Society of Chemistry. Available at: [Link]
Association of Baseline and Pharmacodynamic Biomarkers With Outcomes in Patients Treated With the PD-1 Inhibitor Budigalimab - PMC. National Center for Biotechnology Information. Available at: [Link]
Inhibition of Anaplastic Lymphoma Kinase (ALK) Activity Provides a Therapeutic Approach for CLTC-ALK-Positive Human Diffuse Large B Cell Lymphomas - PMC. National Center for Biotechnology Information. Available at: [Link]
The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer - PMC. National Center for Biotechnology Information. Available at: [Link]
Inhibition of Anaplastic Lymphoma Kinase (Alk) as Therapeutic Target to Improve Brain Function in Neurofibromatosis Type 1 (Nf1) - MDPI. MDPI. Available at: [Link]
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC. National Center for Biotechnology Information. Available at: [Link]
Abstract 3623: Efficacy and pharmacodynamic analysis of AP26113, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) | Cancer Research - AACR Journals. American Association for Cancer Research. Available at: [Link]
LDK378: A Promising Anaplastic Lymphoma Kinase (ALK) Inhibitor - ACS Publications. American Chemical Society. Available at: [Link]
(PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - ResearchGate. ResearchGate. Available at: [Link]
1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - ACS Publications. American Chemical Society. Available at: [Link]
Collection - Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - ACS Figshare. Figshare. Available at: [Link]
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Durham University. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Topic: Yield Optimization & Troubleshooting for Halogenated Pyridopyrazine Scaffolds
Executive Summary & Core Chemistry
The synthesis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine presents a classic "chemoselectivity vs. stability" conflict. The 7-chloro substituent provides a critical handle for downstream functionalization (e.g., Buchwald-Hartwig or Suzuki couplings), yet it renders the molecule susceptible to hydrodechlorination during the reduction steps required to saturate the pyrazine ring.
This guide prioritizes the Stepwise Aromatization-Reduction Route over direct alkylation, as it offers superior regiocontrol and purity profiles.
Tetrahydro Target (using hydride donors, not catalytic hydrogenation).
Visualizing the Critical Pathway
The following diagram illustrates the optimized workflow and identifies the "Failure Modes" where yields are typically lost.
Figure 1: Logical flow of synthesis highlighting the critical divergence point at the reduction step to prevent dehalogenation.
Troubleshooting & Optimization (Q&A)
This section addresses specific failure points reported by researchers.
Phase 1: Formation of the Aromatic Core
Q1: My condensation yield is low (<40%), and I see black tar in the flask. What is happening?Diagnosis: Polymerization of glyoxal or oxidation of the diamine.
Technical Fix:
Temperature Control: Glyoxal condensation is exothermic. Do not mix reagents at room temperature. Add the glyoxal solution dropwise to the diamine at 0°C , then allow it to warm slowly.
Bisulfite Adducts: Instead of using free glyoxal (which polymerizes), use the glyoxal sodium bisulfite adduct . It releases glyoxal slowly in situ, keeping the concentration low and preventing oligomerization.
Solvent System: Switch from pure water to EtOH:H2O (1:1) . The aromatic product often precipitates out, driving the equilibrium forward.
Q2: I am getting a mixture of regioisomers. How do I control this?Analysis: If you are using glyoxal, the product is symmetric regarding the pyrazine ring formation, so regioisomerism is not an issue at this step.
Caveat: If you are using an unsymmetrical dicarbonyl (e.g., methylglyoxal) to introduce a methyl group, regioselectivity is governed by the nucleophilicity of the diamine nitrogens. The amino group at position 3 (flanked by ring nitrogen) is less nucleophilic than the amino group at position 2.
Recommendation: Stick to glyoxal for the core scaffold. If substituents are needed, introduce them after forming the core or use pre-functionalized diamines.
Phase 2: The Critical Reduction (Tetrahydro Formation)
Q3: I used Pd/C and Hydrogen to reduce the ring, but the Chlorine atom disappeared. Why?Mechanism: Aryl chlorides on electron-deficient rings (like pyridine) are highly susceptible to hydrodechlorination under catalytic hydrogenation conditions. The Pd inserts into the C-Cl bond.
The Fix (Protocol Switch):
Abandon catalytic hydrogenation. Use Hydride Reduction in acidic media.
Reagent: Sodium Cyanoborohydride (NaBH3CN) or Borane-THF complex (BH3·THF).
Solvent: Glacial Acetic Acid (AcOH).
Why it works: The acid protonates the pyrazine nitrogens, activating the C=N bonds for hydride attack. Hydride donors do not typically effect oxidative addition into C-Cl bonds, preserving the halogen.
Q4: The reduction is incomplete; I see partially reduced (dihydro) intermediates.Optimization:
Stepwise Addition: Add NaBH3CN in 3 portions over 1 hour.
Temperature: Heat the reaction to 50-60°C after the initial addition. The first reduction (aromatic to dihydro) is fast; the second (dihydro to tetrahydro) is slower and requires thermal energy.
Phase 3: Isolation & Stability
Q5: My product was pure by LCMS, but turned brown/purple after drying. What happened?Diagnosis:Oxidative Re-aromatization . Tetrahydropyrazines are electron-rich amines and are prone to air oxidation back to the aromatic or semi-aromatic state, especially in solution.
The Protocol:
Do not dry as a free base.
Immediately after workup, treat the organic layer with 4M HCl in Dioxane .
Precipitate the product as the Hydrochloride Salt . The salt form is stable to air and can be stored for months at 4°C.
Setup: Suspend 7-Chloropyrido[2,3-b]pyrazine (1.0 eq) in Glacial Acetic Acid (10 volumes). Flush with Nitrogen.[1][3][4]
Reduction: Add NaBH3CN (3.0 eq) in small portions (gas evolution occurs!).
Conditions: Stir at RT for 1 hour, then heat to 50°C for 2 hours. Monitor by LCMS for disappearance of the "dihydro" peak (M-2).
Quench: Cool to 0°C. Carefully quench with water.
Extraction: Neutralize with NaOH (keep T < 10°C) to pH 8-9. Extract immediately with DCM or EtOAc.
Stabilization: Dry organic layer over Na2SO4. Add 4M HCl/Dioxane (1.5 eq). Filter the precipitate.[1][2]
Data Summary: Reduction Agent Compatibility
Reduction Method
Conversion
Dechlorination Risk
Comments
H2 / Pd/C
100%
High (>80%)
NOT RECOMMENDED. Rapid loss of Cl.
H2 / PtO2
100%
Moderate (30-50%)
Still risky for this scaffold.
NaBH4 / MeOH
40-60%
Low (<5%)
Often stops at the dihydro stage.
NaBH3CN / AcOH
90-95%
Negligible
GOLD STANDARD. Excellent chemoselectivity.
BH3·THF
85-90%
Low
Good alternative, but requires stricter anhydrous conditions.
References
ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from
Context: Validates the properties and stability of the starting m
National Institutes of Health (NIH). (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorg Med Chem Lett. Retrieved from
Context: Discusses the synthesis of the pyrido[2,3-b]pyrazine core and its stability in drug discovery applic
Context: Provides mechanistic insight into the lability of the C-Cl bond in chloropyridines, supporting the need to avoid catalytic hydrogen
Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances. Retrieved from
Context: Offers modern protocols for condensing diamines with carbonyls to form the pyrazine ring.
Sigma-Aldrich. (2024). 2,3-Diamino-5-chloropyridine Product Specification. Retrieved from [5]
Context: Specifications for the starting material purity required for optimal yields.
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The 7-chloro-tetrahydropyrido[2,3-b]pyrazine intermediate is a potent chemical scaffold; handle with care.
Technical Support Center: Purification of Tetrahydropyrido[2,3-b]pyrazine Derivatives
Welcome to the technical support center for the purification of tetrahydropyrido[2,3-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of tetrahydropyrido[2,3-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important class of N-heterocyclic compounds. Drawing from established protocols and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesized molecules.
I. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Chromatography-Related Issues
Question 1: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation in my column. What's happening and how do I fix it?
Answer:
This is a classic issue encountered with basic nitrogen-containing heterocycles like the tetrahydropyrido[2,3-b]pyrazine core. The free amine groups strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to tailing, streaking, and sometimes irreversible adsorption, resulting in poor separation and low recovery.
Causality: The lone pair of electrons on the nitrogen atoms forms strong hydrogen bonds or acid-base interactions with the acidic silica surface. This causes the molecules to "stick" and elute slowly and unevenly.
Solutions:
Neutralize the Stationary Phase: The most common and effective solution is to add a basic modifier to your mobile phase.[1]
Protocol: Add 0.1-1% triethylamine (Et₃N) or 2-methoxyethylamine to your eluent system (e.g., ethyl acetate/hexane). This amine is more basic than your compound and will preferentially interact with the acidic sites on the silica, effectively "capping" them and allowing your compound to elute symmetrically. A 10% ammonia in methanol solution can also be used as a component of a more polar mobile phase, such as methanol/dichloromethane.[2]
Change the Stationary Phase: If a basic modifier is not effective or compatible with your molecule's stability, consider an alternative stationary phase.[1]
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
Reversed-Phase (C18): For more polar derivatives, reversed-phase chromatography is an excellent option. Here, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1]
Question 2: I have two spots on my TLC that are very close together (low ΔRf). I suspect they are regioisomers. How can I separate them?
Answer:
The separation of regioisomers is a significant challenge, as they often have very similar polarities. This is a known issue in the synthesis of pyrido[2,3-b]pyrazines when using unsymmetrical starting materials.[3]
Causality: Regioisomers have the same molecular formula and functional groups, differing only in their spatial arrangement. This results in very similar physical properties, including their interaction with the stationary phase.
Solutions:
Optimize the Mobile Phase:
Change Solvent Selectivity: Instead of just adjusting the ratio of your current solvent system (e.g., ethyl acetate/hexane), try a completely different system. Solvents are grouped into different selectivity classes based on their dipole moment, and proton donor/acceptor properties. Switching from an ethyl acetate-based system to one containing dichloromethane or ether can alter the specific interactions with your isomers and improve separation.[4]
Lower the Rf: Aim for an Rf value of around 0.1-0.2 for your compounds of interest. While this will require a longer elution time and more solvent, it significantly increases the resolution between closely eluting spots.[4]
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is often the best solution. The higher efficiency of HPLC columns provides much greater resolving power than flash chromatography.
Recrystallization: If the isomers have different crystal packing efficiencies, fractional recrystallization can be highly effective.
Protocol: Dissolve the mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool very slowly. One isomer may preferentially crystallize, leaving the other in the mother liquor. This may require some trial and error with different solvents.[5]
Question 3: My compound, which was produced via a hydrogenation reaction, is contaminated with a fine black powder. How do I effectively remove the palladium catalyst (Pd/C)?
Answer:
Residual palladium from catalytic hydrogenations is a common and critical impurity to remove, especially in drug development, due to its potential toxicity.
Causality: Palladium on carbon (Pd/C) is a heterogeneous catalyst that is insoluble in most organic solvents. However, very fine particles can remain suspended in the reaction mixture and pass through standard filter paper.
Solutions:
Filtration through Celite: This is the most common and effective method for removing finely dispersed catalysts.[6]
Protocol:
Place a pad of Celite (diatomaceous earth), about 1-2 cm thick, over a piece of filter paper in a Buchner or Hirsch funnel.
Wet the Celite pad with the reaction solvent to ensure it is properly packed.
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
Carefully pour the diluted mixture onto the Celite pad and apply a vacuum.
Wash the Celite pad thoroughly with the same solvent to ensure all of the product is recovered. The Celite will trap the fine palladium particles.
Use of Scavengers: For removing trace amounts of leached palladium, solid-supported metal scavengers can be used.
Example: Resins containing thiol or triazine functional groups, such as 2,4,6-trimercapto-s-triazine (TMT), can effectively chelate and remove residual palladium.[7][8]
Recrystallization-Related Issues
Question 4: My compound "oils out" instead of crystallizing. How can I get it to form solid crystals?
Answer:
"Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The compound separates as a liquid phase instead of forming a crystal lattice.
Causality: This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly. Impurities can also inhibit crystal nucleation.
Solutions:
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.
Protocol: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath.[9]
Induce Crystallization: If crystals do not form on their own, you can encourage nucleation.
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled, supersaturated solution. This provides a template for further crystal growth.[1]
Adjust the Solvent System:
Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[1]
Use a Two-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.[10]
Question 5: I'm getting a very low yield after recrystallization. What can I do to improve my recovery?
Answer:
Low recovery is a common issue in recrystallization and is often due to using too much solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.
Causality: Recrystallization relies on the difference in solubility of the compound at high and low temperatures. If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of the compound will remain dissolved.[11]
Solutions:
Use the Minimum Amount of Hot Solvent: This is the most critical factor for achieving good recovery.
Protocol: Add the hot solvent in small portions to the compound, waiting for it to boil between additions, until the compound just dissolves.[11][12]
Recover a Second Crop of Crystals: A significant amount of your product may still be in the mother liquor (the filtrate).
Protocol: Take the mother liquor and evaporate some of the solvent using a rotary evaporator. This will create a more concentrated solution from which a second crop of crystals can be obtained upon cooling. Note that this second crop may be less pure than the first and might require a separate recrystallization.[1]
Ensure Complete Cooling: Make sure the solution is thoroughly cooled in an ice-water bath before filtration to minimize the solubility of your compound in the solvent.
Stability and Other Issues
Question 6: I suspect my tetrahydropyrido[2,3-b]pyrazine derivative is decomposing during purification on silica gel. How can I confirm this and what should I do?
Answer:
The tetrahydropyrazine ring can be susceptible to oxidation or acid-catalyzed degradation, especially if it contains sensitive functional groups.
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. Additionally, prolonged exposure to air and light on a high-surface-area medium like silica can promote oxidation, potentially leading to the formation of the corresponding aromatic pyridopyrazine.
Solutions:
TLC Stability Test: Before committing your entire batch to a column, you can quickly check for stability on silica.
Protocol: Spot your crude material on a TLC plate. Take an initial reading of the spot under a UV lamp. Let the plate sit on the bench, exposed to air and light, for 1-2 hours. Then, elute the plate and check for the appearance of new spots or a decrease in the intensity of your product spot.[1]
Minimize Contact Time: If you must use silica gel, perform the purification as quickly as possible. Flash chromatography is preferred over gravity chromatography for this reason.
Switch to a Milder Purification Method:
Recrystallization: If your compound is a solid, recrystallization is often the gentlest purification method.
Reversed-Phase Chromatography: This technique uses a neutral C18 stationary phase and is generally much less harsh than normal-phase chromatography on silica gel.[1]
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification technique for my tetrahydropyrido[2,3-b]pyrazine derivative?
A1: The choice depends on the scale of your reaction, the physical properties of your compound, and the nature of the impurities.
Recrystallization: Best for solid compounds on a medium to large scale (>1 g) where impurities have different solubility profiles. It is often the most cost-effective and scalable method.
Flash Chromatography: A versatile technique for most compounds, especially for separating mixtures with similar polarities on a small to medium scale (mg to g).[1]
Preparative HPLC: Provides the highest resolution and is ideal for very difficult separations (e.g., regioisomers, diastereomers) or for obtaining highly pure material on a small scale (mg).
Acid-Base Extraction: Useful as a preliminary workup step to remove acidic or basic impurities. Given that the tetrahydropyrido[2,3-b]pyrazine core is basic, you can wash an organic solution of your product with a mild acid to remove non-basic impurities, then basify the aqueous layer and extract your product back into an organic solvent.
Q2: What are some good starting solvent systems for flash chromatography of these compounds?
A2: The polarity of your specific derivative will dictate the best solvent system. Here are some good starting points for method development on TLC:
Polarity of Compound
Recommended Solvent System
Notes
Non-polar
5-20% Ethyl Acetate in Hexane
A standard system for many organic compounds.
Intermediate Polarity
20-80% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane
The methanol/DCM system is good for more polar compounds.
Polar
5-10% Methanol in Dichloromethane (with 0.5% Et₃N)
The triethylamine is crucial for preventing streaking of the basic heterocycle.[2]
Very Polar
Reversed-phase: Acetonitrile/Water or Methanol/Water
Often used with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]
Q3: My compound is chiral. What are the general strategies for separating the enantiomers?
A3: The separation of enantiomers requires a chiral environment.
Chiral HPLC: This is the most common method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often a good starting point for separating N-heterocycles.[13]
Diastereomeric Salt Formation: If your molecule has a basic handle (which the tetrahydropyridopyrazine core does), you can react it with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the chiral acid is removed to yield the pure enantiomers.
Q4: How can I perform an impurity profile for my final compound?
A4: Impurity profiling is essential for drug development and involves identifying and quantifying all the impurities in your sample.[14][15]
High-Resolution LC-MS: This is the workhorse technique. HPLC or UPLC separates the impurities, and a high-resolution mass spectrometer provides accurate mass data, which can be used to determine the elemental composition of the impurities.
Forced Degradation Studies: To identify potential degradation products, the pure compound is subjected to stress conditions (e.g., acid, base, heat, light, oxidation). The resulting degradants are then analyzed by LC-MS.
NMR Spectroscopy: 1D and 2D NMR experiments are crucial for the structural elucidation of unknown impurities that have been isolated.
Troubleshooting cyclization failures in pyridopyrazine formation
Welcome to the technical support center for pyridopyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the crucial cyclization step...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for pyridopyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the crucial cyclization step in forming these important heterocyclic scaffolds. Here, we move beyond simple protocols to deconstruct the reaction, diagnose common failure modes, and provide actionable, field-tested solutions grounded in mechanistic principles.
Section 1: Core Troubleshooting - What Does Your Flask Tell You?
This section addresses the most common and immediate issues observed during pyridopyrazine synthesis.
Q1: My reaction has stalled. TLC/LC-MS analysis shows only starting materials, even after extended reaction times. What are the primary causes?
This is a classic activation problem. If your starting materials (e.g., a halogenated pyridine/pyrazine and an amino-substituted partner) are unreacted, the catalytic cycle is likely not initiating. The root cause typically falls into one of three categories:
Catalyst Inactivity: The precatalyst is not being reduced to its active form (e.g., Pd(0)), or the active catalyst is being immediately poisoned.
Ineffective Oxidative Addition: This is the first crucial step of many cross-coupling reactions. The bond between the carbon and the leaving group (halide, triflate) on your pyridine or pyrazine is too strong, or sterically hindered, for the catalyst to break and insert itself.
Incorrect Reaction Conditions: The temperature may be too low, the chosen base may be too weak or sterically hindered to facilitate the catalytic cycle, or the solvent may be inappropriate.
Troubleshooting Workflow: Stalled Reaction
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for a stalled reaction.
Q2: My reaction is messy. I see multiple spots on TLC and numerous peaks in my LC-MS, but none correspond to my desired pyridopyrazine product. What's happening?
A complex reaction profile points towards side reactions outcompeting your desired cyclization. The specific side products are diagnostic clues. Common culprits include:
Proto-dehalogenation: Your starting halide is replaced by a hydrogen atom. This is often promoted by moisture or unsuitable bases.
Homocoupling: Two molecules of your starting halide or two molecules of your amine couple with themselves.
Intermolecular Reactions: Instead of the desired intramolecular cyclization, the amine on one molecule attacks the halide on another, leading to oligomers or polymers. This is particularly problematic at high concentrations.
Ligand Decomposition or Side Reactions: Some phosphine ligands can undergo side reactions, especially at high temperatures.
Initial Diagnostic Steps:
Dilution: High concentrations favor intermolecular reactions. Try running the reaction at a lower concentration (e.g., 0.05 M) to promote the desired intramolecular cyclization.
Base Selection: The choice of base is critical. A very strong, sterically hindered base can sometimes promote undesired elimination reactions. Conversely, a base that isn't strong enough may not facilitate the catalytic cycle efficiently, allowing side reactions to occur over longer reaction times.
Temperature Control: Excessive heat can accelerate catalyst decomposition and other side reactions. Try lowering the temperature.
Section 2: Mechanistic Deep Dive & Troubleshooting
Understanding the catalytic cycle is key to solving more nuanced problems. For many pyridopyrazine formations, a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization is a common route.
Q3: I've formed the C-N bond successfully and can isolate the intermediate, but the final ring-closing (cyclization) step is failing. How do I troubleshoot this specific step?
Failure at the final cyclization stage points to issues with the intramolecular nucleophilic attack. This can be due to electronic, steric, or geometric factors.
Electronic Deactivation: If the nucleophilic amine is rendered less nucleophilic by electron-withdrawing groups on its ring, the attack can be sluggish. Similarly, if the electrophilic carbon on the other ring is not sufficiently electron-deficient, the reaction will stall.
Steric Hindrance: Bulky groups near the reacting centers can physically block the approach required for ring formation.
Ring Strain: The geometry of the intermediate may be such that forming the final ring is energetically unfavorable due to high strain.
Troubleshooting Strategies for Cyclization Failure:
Strategy
Rationale & Causality
Example Action
Increase Nucleophilicity
The final step is often a nucleophilic aromatic substitution (SNAAr) or a related cyclization. A stronger base can deprotonate the amine, making it a much more potent nucleophile.
Switch from a carbonate base (e.g., Cs2CO3) to a phosphate (K3PO4) or an alkoxide (NaOtBu). Ensure the base is strong enough to deprotonate the specific amine.
Enhance Electrophilicity
If the cyclization is an SNAAr, the ring being attacked must have sufficient electron deficiency, often imparted by the nitrogen atoms in the pyridine/pyrazine core.
If possible, modify the substrate to include an electron-withdrawing group on the ring where the cyclization occurs.
Change Solvent
Polar aprotic solvents (e.g., DMF, DMSO, Dioxane) are generally preferred as they can stabilize charged intermediates that may form during the cyclization without solvating the nucleophile to the point of deactivation.
If using a less polar solvent like toluene, switch to dioxane or DMF.
Increase Temperature
Cyclization often has a higher activation energy barrier than the initial C-N coupling.
Once the intermediate is formed, a significant increase in temperature may be required to drive the final ring closure.
Simplified Catalytic Cycle and Failure Points
Caption: Key failure points in a generic Pd-catalyzed cyclization.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use the same conditions for a chloro-pyridine as for a bromo-pyridine?
A: Almost never. The C-Cl bond is significantly stronger and less reactive than the C-Br or C-I bond. For chloro-pyridines, you will typically need more electron-rich and bulky ligands (e.g., bulky biaryl phosphines like SPhos or XPhos) and potentially higher temperatures to facilitate the initial oxidative addition step.
Q: My phosphine ligand seems to be degrading. What can I do?
A: Phosphine ligands, especially electron-rich ones, can be sensitive to air and oxidation. Always handle them in a glovebox or under a robust inert atmosphere (Argon or Nitrogen). If you suspect degradation, use a fresh batch. Some ligands are also available as more air-stable pre-catalyst complexes.
Q: Is it possible to have too much ligand?
A: Yes. While a certain excess of ligand is often required to stabilize the catalyst, a very large excess can sometimes be detrimental. It can slow down the reaction by occupying coordination sites on the metal that are needed for the substrates to bind. A ligand-to-metal ratio between 1.1:1 and 2:1 is a common starting point.
Section 4: Key Experimental Protocols
This section provides a baseline protocol that can be adapted.
Protocol 1: General Procedure for Palladium-Catalyzed Pyridopyrazine Formation
This is a representative procedure and must be adapted for specific substrates.
Reaction Setup: To an oven-dried Schlenk flask, add the amino-substituted reactant (1.0 eq), the halo-substituted reactant (1.1 eq), the base (e.g., K3PO4, 2.0 eq), and the palladium catalyst/ligand system (e.g., Pd2(dba)3, 2 mol%; XPhos, 4 mol%).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe. The concentration is typically between 0.05 and 0.1 M.
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Title: Principles and Applications of Organotransition Metal Chemistry
Source: University Science Books
URL: [Link]
Technical Support Center: Chlorination of Tetrahydropyrido[2,3-b]pyrazine Scaffolds
Topic: Minimizing Side Reactions During Chlorination Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide (v2.4) Core Directive: The Stability Paradox The 5,6,7,8-tetrahydropyrido[2,3-b]pyra...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions During Chlorination
Audience: Medicinal Chemists & Process Development Scientists
Status: Active Guide (v2.4)
Core Directive: The Stability Paradox
The 5,6,7,8-tetrahydropyrido[2,3-b]pyrazine scaffold presents a unique synthetic challenge. While the pyridine ring often requires activation for chlorination, the reduced pyrazine ring (positions 5, 6, 7, 8) is electron-rich and highly susceptible to oxidative aromatization and acid-catalyzed degradation .
Successful chlorination requires balancing the electrophilicity needed for reaction against the redox stability of the tetrahydro ring. This guide addresses the two most common chlorination workflows:
Deoxychlorination: Converting a lactam (C=O) to a chloride (C-Cl) using
.
Electrophilic Aromatic Substitution: Introducing a chlorine atom onto the aromatic pyridine ring (C-H
C-Cl) using NCS or .
Diagnostic Pathway (Visualized)
Before proceeding, identify your specific failure mode using the pathway analysis below.
Figure 1: Mechanistic divergence in chlorination protocols. Green paths indicate optimal conditions; red paths indicate common failure modes.
Troubleshooting Guide & FAQs
Scenario A: Deoxychlorination (Lactam
Chloride)
Context: Using
or to convert a carbonyl group to a chloro-imidate.
Q1: Why is my reaction mixture turning black (tarring) with low yield?
Diagnosis: Acid-catalyzed polymerization of the tetrahydro ring. The secondary amine (N5/N8) is sensitive to the HCl/phosphoric acid generated in situ.
The Fix:
Base Buffering: Do not run neat
. Use a solvent (DCE or Toluene) and add a hindered base like N,N-Diisopropylethylamine (DIEA) (1.5 eq) or 2,6-Lutidine . This scavenges free acid without quenching the Vilsmeier intermediate.
Catalytic Activation: Instead of boiling in
(which promotes degradation), use the Vilsmeier-Haack protocol . Add 1.05 eq to a solution of substrate + catalytic DMF (5 mol%) in DCE at 0°C, then warm gently to 40-60°C.
Q2: I see a new spot on TLC that is fluorescent and non-polar. Is this my product?
Diagnosis: Likely aromatization . The tetrahydro ring has oxidized to the fully aromatic pyrido[2,3-b]pyrazine. This is driven by trace oxygen or radical pathways at high temperatures.
The Fix:
Degas Solvents: Sparge all solvents with Argon for 15 minutes prior to use.
Temperature Cap: strictly limit reaction temperature to <70°C. If the reaction is sluggish, use the DMF catalyst method (see above) rather than increasing heat.
Scenario B: Electrophilic Substitution (C-H
C-Cl)
Context: Using NCS or
to chlorinate the aromatic pyridine ring.
Q3: The reaction is producing N-chloro impurities instead of C-chloro products.
Diagnosis: Kinetic control favors the nitrogen. The secondary amine in the tetrahydro ring is more nucleophilic than the aromatic carbon.
The Fix:Protonation Strategy. Run the reaction in strongly acidic media (e.g., concentrated
) deactivates the nitrogen nucleophile and prevents oxidation, while the aromatic ring remains susceptible to electrophilic attack by the activated chloronium species.
Q4: My yield varies wildly between batches.
Diagnosis: Radical chain reactions causing non-selective chlorination or oxidation.
The Fix: Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) to the reaction mixture if using NCS. Perform the reaction in the dark to prevent photo-initiated radical formation.
Target: Minimizing thermal degradation and aromatization.
Parameter
Standard Condition
Optimized Condition (Recommended)
Reagent
Neat (Reflux)
(1.2 eq) + DMF (cat.) in Toluene
Temperature
100°C - 110°C
50°C - 65°C
Base
None
-Diethylaniline or DIEA (1.5 eq)
Quench
Pour onto ice
Inverse Addition : Add reaction mixture dropwise into buffered ice/sat.
Step-by-Step:
Suspend the lactam substrate in anhydrous Toluene (0.2 M) under Argon.
Add
-Diethylaniline (1.5 eq).
Add DMF (0.1 eq).
Cool to 0°C. Add
(1.2 eq) dropwise.
Warm to 60°C and monitor by HPLC. Stop immediately upon consumption of starting material.
Critical Step: Cool to RT. Cannulate the reaction mixture slowly into a vigorously stirred mixture of EtOAc and saturated
at 0°C. (Prevents acid hydrolysis of the labile C-Cl bond).
Protocol 2: Regioselective C-Chlorination
Target: Preventing N-chlorination.
Step-by-Step:
Dissolve substrate in concentrated
(or TFA) at 0°C.
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.
Note: The acidic medium protonates the tetrahydro-amine, protecting it.
Stir at RT for 2-4 hours.
Pour onto ice/water carefully. Neutralize with
to precipitate the product.
References & Grounding
Mechanism of Vilsmeier-Haack Chlorination:
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Foundational text on activated chlorinating agents).
Stability of Tetrahydropyridopyrazines:
Structure-Activity Relationships of 5,6,7,8-Tetrahydropyrido[2,3-b]pyrazine derivatives. (See search result 1.15 for analogous stability profiles in biological media).
Preventing Aromatization in N-Heterocycles:
Detailed protocols on handling dihydro/tetrahydro intermediates often cite the use of inert atmospheres and radical scavengers to prevent spontaneous dehydrogenation. (General Organic Chemistry Consensus).
Chlorination Protocols:
Wang, H., et al. (2012).[5] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3. Molecules, 17, 4533-4544.[5] [5]
Technical Support Center: Recrystallization of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Welcome to the technical support guide for the purification of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges associated with the recrystallization of this heterocyclic scaffold. As a key intermediate in the synthesis of various bioactive molecules, achieving high purity is critical for downstream applications.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles that govern successful crystallization.
Section 1: Understanding the Molecule - Key Physicochemical Considerations
Effective purification begins with a fundamental understanding of the target molecule's properties. The structure of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine dictates its behavior in solution and during crystallization.
Heterocyclic Core: The molecule possesses a fused pyridopyrazine ring system. The pyridine ring is aromatic, while the pyrazine ring is fully saturated (tetrahydro). This combination creates a molecule that is not fully planar.
Nitrogen Basicity: The structure contains three nitrogen atoms. The two nitrogens in the saturated pyrazine ring (at positions 1 and 4) and the pyridine nitrogen are basic. These sites are available for hydrogen bonding, particularly with protic solvents, which significantly influences solubility.[3]
N-H Donors: The saturated pyrazine ring contains N-H groups, which can act as hydrogen bond donors. This is a critical difference from its aromatic pyridopyrazine counterpart.
Chloro-Substituent: The chlorine atom is an electron-withdrawing group that increases the molecule's polarity and molecular weight (MW: 169.61 g/mol ).[4]
These features suggest that the compound will have moderate to high polarity and will be most soluble in polar solvents, especially those capable of hydrogen bonding (e.g., alcohols). Its solubility in nonpolar solvents like hexanes is expected to be low.
Section 2: Solvent System Selection Guide
The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures. The following table provides a starting point for solvent screening.
Solvent Class
Example Solvent
Boiling Point (°C)
Suitability & Rationale
Polar Protic
Ethanol
78
Excellent First Choice. Likely to dissolve the compound when hot due to strong hydrogen bonding with the N-H and nitrogen lone pairs. Often shows a steep solubility curve upon cooling. Recrystallization of related pyridopyrazines in ethanol has been reported.[6]
Isopropanol
82
Good Alternative. Similar properties to ethanol but less volatile. May offer a different solubility profile that can be advantageous.
Water
100
Poor (as a single solvent). The compound is unlikely to be sufficiently soluble in hot water. However, it is an excellent anti-solvent to use in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.
Polar Aprotic
Acetone
56
Moderate. Can dissolve the compound, but its low boiling point may not provide a wide enough temperature range for effective recrystallization. Useful in a mixed system with a nonpolar solvent.
Ethyl Acetate (EtOAc)
77
Good for mixed systems. May dissolve the compound when hot. Often paired with hexanes or heptane to reduce solubility upon cooling.
Acetonitrile (MeCN)
82
Moderate to Good. A polar aprotic solvent that can be effective. Its higher boiling point is an advantage over acetone.
Nonpolar
Toluene
111
Poor (as a single solvent). Unlikely to dissolve the compound even when hot. May be useful as an anti-solvent if the compound is highly soluble in another solvent like dichloromethane (DCM).
Heptane/Hexane
98 / 69
Excellent (as anti-solvents). The compound will have very low solubility. Ideal for use in a mixed-solvent system to induce precipitation from a more polar solvent like EtOAc or DCM.
Section 3: Standard Recrystallization Protocol
This protocol provides a robust, step-by-step methodology.
Solvent Selection & Dissolution:
Place the impure solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
Add a small volume of your chosen primary solvent (e.g., Ethanol) to just cover the solid.
Heat the mixture to a gentle boil with stirring.
Add more hot solvent dropwise until the solid just dissolves completely. Crucially, avoid adding a large excess of solvent , as this is the most common cause of low recovery.[7]
Decolorization (Optional):
If the hot solution is colored by impurities, remove it from the heat source and allow it to cool slightly.
Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.
Re-heat the mixture to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities.[3]
Hot Filtration:
This step is necessary to remove insoluble impurities or the activated charcoal from the previous step.
Place a small amount of the hot solvent in a second Erlenmeyer flask (the receiving flask) and heat it to boiling. This solvent vapor will keep the filtration apparatus warm and prevent premature crystallization in the funnel.[8]
Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper.
Pour the hot solution containing your compound through the fluted filter paper into the receiving flask.
Crystallization:
Cover the receiving flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[3]
Isolation & Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent —the same solvent used for the recrystallization—to rinse away any remaining mother liquor containing dissolved impurities.[5]
Drying:
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Section 4: Troubleshooting Guide (Q&A)
Q1: My compound "oiled out" instead of crystallizing. What should I do?
Cause: This typically happens when a solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the impure compound. The solid "melts" in the hot solvent before it dissolves and then separates as a liquid on cooling.[8]
Solution 1 (Add More Solvent): Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Allow the less concentrated solution to cool slowly again.[7]
Solution 2 (Change Solvents): If oiling out persists, the solvent may be unsuitable. Recover the compound by evaporating the solvent and attempt the recrystallization in a different, lower-boiling point solvent or a mixed-solvent system.
Q2: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
Cause: The solution may be too dilute (excess solvent was used) or it has become supersaturated, meaning it holds more solute than it should at that temperature and lacks a point for crystal growth to begin.[7]
Solution 1 (Induce Nucleation): Gently scratch the inside of the flask below the surface of the liquid with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[9]
Solution 2 (Seed Crystals): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[3]
Solution 3 (Reduce Solvent Volume): If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[9]
Q3: My final product has a very low yield (<50%). How can I improve recovery?
Cause: The most common reasons are using a large excess of solvent during dissolution or choosing a solvent in which the compound has significant solubility even at low temperatures.[9]
Solution 1 (Minimize Solvent): During the dissolution step, be patient and add the minimum amount of hot solvent required to dissolve the solid.
Solution 2 (Second Crop): Take the mother liquor (the filtrate from the crystal isolation) and reduce its volume by about half by boiling or using a rotary evaporator. Cool this concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first and may require a separate recrystallization.[3]
Solution 3 (Optimize Cooling): Ensure you are cooling the flask in an ice bath after it has reached room temperature to minimize the amount of compound that remains dissolved.[3]
Q4: The crystals are colored, but the pure compound should be colorless. How do I remove the impurity?
Cause: The presence of highly colored, often polar, impurities that co-crystallize with your product.
Solution (Charcoal Treatment): Redissolve the colored crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling and crystallization steps.[3] Be cautious not to use too much charcoal, as it can also adsorb your product and reduce the yield.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent pair for a mixed-solvent recrystallization of this compound?
A good solvent pair consists of one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "poor" solvent), and both solvents must be fully miscible. For this compound, excellent pairs would be:
Ethanol-Water: Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool.
Ethyl Acetate-Heptane: Dissolve in hot ethyl acetate, then add heptane until persistent cloudiness appears. Re-heat to clarify and then cool.
Q2: When should I choose a mixed-solvent system over a single solvent?
A mixed-solvent system is ideal when no single solvent has the perfect solubility profile (i.e., high solubility when hot, very low solubility when cold). If your compound is very soluble in one solvent (like ethanol) even when cold, and insoluble in another (like water), a mixed system allows you to finely tune the solubility to achieve good crystal formation and high recovery.[3]
Q3: How can I confirm the purity of my recrystallized product?
Purity should be assessed using multiple analytical techniques:
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range.
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities. Mass Spectrometry (MS) confirms the molecular weight.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
The Core Issue:
Tetrahydropyrido[2,3-b]pyrazines are reduced heterocycles. Their structural vulnerability lies in the 5,6,7,8-tetrahydro ring. Unlike their aromatic precursors, these compounds possess secondary amines that are highly electron-rich (low ionization potential).
The Thermodynamic Trap:
The driving force for degradation is aromatization . The molecule "wants" to return to the fully aromatic pyrido[2,3-b]pyrazine state or stop halfway as a dihydro-intermediate. This process is catalyzed by:
Oxygen: Radical abstraction of hydrogen atoms.
Light: Photo-oxidation.
Acidic Media: Silica gel often acts as a surface catalyst for oxidative dehydrogenation.
Troubleshooting Modules (Q&A Format)
Module A: Synthesis & Reaction Work-up
Q: My reaction mixture turned from pale yellow to dark brown/black upon quenching. What happened?A: You likely experienced oxidative polymerization or rapid aromatization. The "browning" is often due to the formation of radical cations or quinone-imine-like intermediates.
The Fix (Protocol):
You must exclude oxygen before the quench.[1] Standard nitrogen flushing is often insufficient for these highly sensitive scaffolds. Use the Freeze-Pump-Thaw (FPT) method for all solvents used in the quench and extraction.
Standard Operating Procedure (FPT):
Fill a Schlenk flask with the solvent (max 50% volume).[1][2]
Freeze: Submerge in liquid nitrogen until solid.
Pump: Open to high vacuum (5–10 min) to remove headspace gas.
Thaw: Close vacuum, thaw in warm water. Gas bubbles will evolve.[1][3]
Repeat: Perform 3 cycles. Backfill with Argon (heavier than air, better blanket).
Q: My yield drops significantly during filtration. The solid on the filter paper changes color.A: You are pulling air through your compound. Vacuum filtration is an "oxygen concentrator" for sensitive solids.
The Fix:
Switch to Inert Frit Filtration (Schlenk Filtration) .
Never use a Buchner funnel.
Use a glass frit integrated into a Schlenk line setup.
Push the solvent through with positive Argon pressure, do not pull with vacuum.
Module B: Purification (The Danger Zone)
Q: I spotted my compound on TLC (it looked pure), but after flash chromatography on silica, I recovered a complex mixture.A: Silica gel is slightly acidic (pH 4–5) and has a high surface area with adsorbed oxygen. This environment catalyzes the dehydrogenation of the tetrahydro-ring back to the aromatic form.
Surface is basic; prevents protonation of the amine.
Triethylamine (TEA) Doped Silica
🟡 Conditional
Pre-wash silica with 1-5% TEA/Hexanes. "Caps" acidic sites.
Reverse Phase (C18)
🟡 Conditional
Water in mobile phase must be degassed. Use NH₄HCO₃ (pH 8) buffer.
Q: How do I evaporate the solvent without degrading the compound?A: Rotary evaporators are prone to air leaks.
Argon Bleed: If using a rotavap, backfill with Argon, not air.
Cold Bath: Keep the water bath < 30°C. Heat accelerates oxidation.
Best Practice: If the volume is small (<50 mL), evaporate directly on the Schlenk line using a high-vacuum manifold and a cold trap.
Module C: Storage & Stability
Q: Can I store the free base in the fridge?A: Only for short periods (hours). The free base is the most reactive form.
The Fix (Salt Formation):
Convert the amine to a salt immediately after purification. The protonated ammonium species is significantly more resistant to oxidation because the lone pair is tied up.
HCl Salt: Dissolve in degassed ether/dioxane, add 4M HCl in dioxane. Filter the precipitate under Argon.
Fumarate/Tartrate: If HCl is too harsh, use organic acids.
Storage Hierarchy:
Best: Solid Salt form, inside a glovebox (N₂ atmosphere), -20°C.
Acceptable: Solid Salt, sealed vial with Parafilm/tape, desiccator, -20°C.
Risky: Free base oil, freezer. (Expect degradation within days).
Module D: Analytical Artifacts
Q: My LCMS shows a mass of [M-2] and [M-4]. Is my synthesis wrong?A: Likely not. This is an In-Source Oxidation artifact.
[M-2]: Dihydropyrido-pyrazine (loss of 2H).
[M-4]: Fully aromatic pyrido-pyrazine (loss of 4H).
Verification Test:
Run a flow-injection NMR or a quick ¹H NMR in CDCl₃ (filtered through basic alumina). If the alkyl protons of the tetrahydro-ring (usually multiplets around 3.0–4.5 ppm) are present, your compound is intact. The LCMS heat/voltage is causing the dehydrogenation.
Visualizing the Workflow
Workflow 1: The Inert Isolation Pipeline
This diagram illustrates the critical control points where oxygen must be excluded.
Caption: The Inert Isolation Pipeline. Green nodes represent safe states; Yellow nodes require active degassing; Red indicates the highest reactivity point.
Workflow 2: The Degradation Mechanism
Understanding the enemy: How the tetrahydro-ring reverts to the aromatic form.
Caption: Stepwise oxidative dehydrogenation pathway. The aromatic form is the thermodynamic sink.
References & Grounding
Freeze-Pump-Thaw Protocol:
Source: University of Washington / Sigma-Aldrich Technical Bulletins.
Context: Standard procedure for removing dissolved oxygen from solvents.
Mass spectrometry fragmentation patterns of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
A Comparative Technical Guide for Structural Elucidation Executive Summary 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 1935398-58-5) represents a critical scaffold in medicinal chemistry, particularly in the d...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Structural Elucidation
Executive Summary
7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 1935398-58-5) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, PI3K) and antifolates. Its structural duality—comprising an electron-deficient pyridine ring fused to an electron-rich, saturated pyrazine ring—creates a unique mass spectrometric signature.
This guide provides a technical analysis of its fragmentation patterns, contrasting them with key structural analogs (Aromatic precursors and Non-halogenated variants).[1] It is designed to assist analytical scientists in confirming structural identity, assessing purity, and identifying metabolic degradation products during drug development.
Chemical Profile & Structural Context[1][2][3][4][5][6][7]
Property
Specification
IUPAC Name
7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Molecular Formula
Exact Mass
169.0407 (for )
Monoisotopic Peaks
169.04 (100%), 171.04 (32%)
Core Scaffold
Pyrido[2,3-b]pyrazine
Key Features
Chlorine substituent (Isotope signature), Saturated Pyrazine ring (RDA labile)
Experimental Methodology
To obtain the data described below, the following standardized protocols are recommended. These ensure reproducibility across different quadrupole-time-of-flight (Q-TOF) or triple quadrupole platforms.
Inlet Temp: 250°C (Note: Thermal dehydrogenation may occur in the injector port, creating artifacts resembling the aromatic analog).
Fragmentation Mechanism Analysis
The fragmentation of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is governed by two competing forces: the stability of the aromatic pyridine ring and the lability of the saturated pyrazine ring.
Primary Pathway: Retro-Diels-Alder (RDA) & Ring Contraction
Unlike its fully aromatic counterpart, the tetrahydro- scaffold undergoes characteristic saturation-specific cleavages.
Parent Ion (
170): The protonated molecule is stable at low energy.
Loss of Ethylene (
): The saturated bridge in the pyrazine ring is susceptible to cleavage, often via a Retro-Diels-Alder (RDA) mechanism or direct elimination, yielding 142 .
Loss of Propene-imine/Ring Opening: Higher energy collisions lead to the opening of the pyrazine ring, often losing fragments like
().
Secondary Pathway: Re-Aromatization
In ESI source conditions (and especially in EI), the molecule often loses hydrogen molecules (
) to restore the fully aromatic, planar pyrido[2,3-b]pyrazine system.
Transition:
.
Significance: The presence of
166 in the spectrum of the tetrahydro compound is a common "source artifact" or collision-induced stabilization.
Tertiary Pathway: Halogen Elimination
The Chlorine atom provides a distinct isotopic handle.
Homolytic Cleavage (EI): Loss of
().
Heterolytic Cleavage (ESI): Loss of
() is common from the protonated ion, specifically if the aromatic system stabilizes the resulting cation.
Visualization of Fragmentation Pathways[1][3][9][10]
The following diagram maps the collision-induced dissociation (CID) pathways for the protonated parent ion (
170).
Figure 1: ESI-MS/MS fragmentation tree for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine showing competition between aromatization and ring contraction.
Comparative Performance Guide
This section compares the target molecule against its primary alternatives/impurities to aid in differential diagnosis.
Table 1: Diagnostic Ion Comparison
Feature
Target: 7-Cl-Tetrahydro
Alternative A: 7-Cl-Aromatic
Alternative B: Des-chloro Analog
Parent Ion ()
170
166
136
Isotope Pattern
3:1 ()
3:1 ()
None (M+1 only)
Base Fragment (Low CE)
142 (Loss of )
139 (Loss of HCN)
108 (Loss of )
Aromatization Risk
High (Source dependent)
N/A (Already aromatic)
High
Key Differentiator
Presence of m/z 142 confirms the saturated ring.
Absence of m/z 142; stability of parent ion.
Mass shift of -34 Da on all fragments.
Technique Selection: ESI vs. EI
Choose ESI (LC-MS) for purity assays. It preserves the saturated ring and allows for easy quantification of the "Aromatized" impurity (m/z 166) which is a common degradation product in storage.
Choose EI (GC-MS) only if derivatization is performed. The high thermal energy of GC injection ports often converts the Tetrahydro form to the Aromatic form in situ, leading to false identification.
Troubleshooting & Artifacts
The "M-2" and "M-4" Phenomenon: If you observe strong signals at m/z 168 or 166 in your Tetrahydro sample, do not immediately assume bulk impurity. In-source oxidation (dehydrogenation) is common in ESI sources with high voltage (>4kV). Validation: Lower the capillary voltage; if the ratio of 170:166 improves, it is an instrumental artifact.
Solvent Adducts: In acetonitrile mobile phases, look for
at m/z 211, which confirms the molecular weight without fragmentation.
References
Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499–1505. Link
Establishes the "Loss of Ethylene" (RDA) mechanism as the standard fragmentation for N-heterocyclic tetrahydro- systems.
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry, 4(4), 92-99. Link
Provides comparative fragmentation data for fused pyrimidine/pyridine ring systems.
NIST Mass Spectrometry Data Center. (2025).[3] Pyrazine & Pyrido[2,3-b]pyrazine Spectra.[4][3] NIST Chemistry WebBook, SRD 69. Link
Authoritative source for the fragmentation of the arom
PubChem Compound Summary. (2025). 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CID 136263544). National Library of Medicine. Link
Verification of chemical structure, formula, and commercial availability for reference standards.
ResearchGate Archives. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Asian Journal of Chemistry. Link
Details the "Loss of Cl" and "Ring Contraction" pathways in complex pyrido-pyrazine deriv
Comparing biological activity of 7-chloro vs non-substituted tetrahydropyrido[2,3-b]pyrazine
The following technical guide provides an in-depth comparison of 7-chloro- versus non-substituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffolds, focusing on their application in kinase inhibition (specifically ALK, E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparison of 7-chloro- versus non-substituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffolds, focusing on their application in kinase inhibition (specifically ALK, ERK, and p38 MAPK) and medicinal chemistry optimization.
Executive Summary
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged bicyclic heterocycle often employed as a bioisostere for quinoxalines or quinazolines in kinase inhibitor design. The comparison between the 7-chloro substituted and the non-substituted variants represents a classic "hit-to-lead" optimization step.
Non-Substituted Scaffold: Acts as the baseline "minimal binder." It typically exhibits moderate potency but suffers from rapid metabolic clearance (oxidation at the C7/C8 positions) and suboptimal hydrophobic interactions within the ATP-binding pocket.
7-Chloro Derivative: Represents the "optimized lead." The chlorine atom at position 7 serves two critical functions:
Potency Boost: It fills a specific hydrophobic pocket (often the "gatekeeper" or solvent-front pocket) in kinase active sites, frequently improving IC₅₀ values by 10–100 fold.
Metabolic Blockade: It sterically and electronically blocks the C7 position from cytochrome P450-mediated oxidation, significantly extending half-life (
).
Quick Verdict Table
Feature
Non-Substituted (H)
7-Chloro Substituted (Cl)
Primary Utility
Early-stage Hit / Fragment
Lead Compound / Clinical Candidate
Kinase Potency (IC₅₀)
Micromolar ()
Nanomolar ()
Metabolic Stability
Low (Rapid C7 oxidation)
High (Blocked metabolic soft spot)
Lipophilicity (cLogP)
Lower (More polar)
Higher (Improved membrane permeability)
hERG Liability
Low
Moderate (Requires monitoring due to lipophilicity)
Molecular Properties & SAR Logic
The core structure is a fused system comprising a reduced pyrazine ring (tetrahydro) and an aromatic pyridine ring.
Structural Logic (Graphviz Diagram)
The following diagram illustrates the structural relationship and the specific impact of the C7-Chlorine modification.
Caption: Structural logic flow transforming the baseline scaffold into a potent kinase inhibitor via C7-chlorination.
Physicochemical Impact[1][2][3]
Electronic Effect: The pyridine nitrogen (N5) is electron-withdrawing. Adding a chlorine at C7 (meta to N5) further pulls electron density, potentially increasing the acidity of the NH at position 1 or 4, strengthening hydrogen bond donor capability to the kinase "hinge" region.
Lipophilicity: The Cl atom adds approximately +0.7 to the cLogP. This facilitates better penetration of the cell membrane and the hydrophobic interior of the protein binding pocket.
Biological Performance Comparison
Kinase Inhibition (Case Study: ALK & ERK)
In the context of Anaplastic Lymphoma Kinase (ALK) and Extracellular Signal-Regulated Kinase (ERK) inhibition, the 7-chloro substituent is often the difference between an inactive compound and a drug candidate.
Parameter
Non-Substituted
7-Chloro Derivative
Mechanism of Action
ALK Enzyme IC₅₀
Cl interacts with hydrophobic residues (e.g., Leucine/Valine) in the selectivity pocket.
Cellular IC₅₀ (H1299)
Improved permeability + potency translates to cellular efficacy.
Selectivity
Poor (Promiscuous binder)
High
The Cl atom induces a conformational fit that excludes off-target kinases with smaller pockets.
Evidence: Studies on "ring-constrained analogs" of aminopyridines demonstrate that without the halogen at the 7-position, the molecule fails to anchor effectively in the ATP cleft, leading to "washout" during kinetic assays.
Metabolic Stability (ADME)
The pyridine ring is susceptible to oxidative metabolism by CYP450 enzymes.
Non-Substituted: The C7 and C8 positions are electron-deficient but accessible. CYP enzymes rapidly hydroxylate these positions, leading to ring opening or glucuronidation and rapid renal clearance (
in microsomes).
7-Chloro: The chlorine atom sterically hinders the approach of the heme-iron of CYP450 and electronically deactivates the ring toward oxidation. This typically extends microsomal half-life to
.
Experimental Protocols
Synthesis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Objective: Synthesize the core scaffold from commercially available precursors.
Reagents:
2,6-Dichloro-3-nitropyridine (Precursor A)
Ethylenediamine (Precursor B)
Reducing agent (Fe/NH₄Cl or H₂/Pd-C)
Workflow Diagram (DOT):
Caption: Two-step synthesis of the 7-chloro scaffold via SNAr and reductive cyclization.
Protocol Steps:
SNAr: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in THF. Add triethylamine (2.0 eq). Add ethylenediamine (1.1 eq) dropwise at 0°C. Stir for 2h. Isolate intermediate.
Cyclization: Suspend the intermediate in Ethanol/Water (3:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Reflux for 4h. The nitro group reduces to an amine, which intramolecularly attacks the C2-Cl (or C2-amine carbon) to close the pyrazine ring.
Purification: Filter iron residues. Extract with Ethyl Acetate.[1] Recrystallize from Ethanol.
In Vitro Kinase Assay (Radiometric)
Objective: Determine IC₅₀ for ALK or ERK inhibition.
Preparation: Prepare 3-fold serial dilutions of the 7-chloro and non-substituted compounds in DMSO.
Quantification: Measure incorporated radioactivity via scintillation counting. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
Synthesis and SAR of ALK Inhibitors
Title: Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase.
A Researcher's Guide to Reference Standards for the Analysis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds such as 7-Chloro-1,2,3,4-tetrahydropy...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds such as 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a molecule of interest for its potential applications in medicinal chemistry. The integrity of any research involving this compound is fundamentally reliant on the quality of the reference standard used for its quantification and identification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate, compare, and effectively utilize reference standards for the analysis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and its related analogues.
The Critical Role of a High-Quality Reference Standard
A reference standard serves as the benchmark against which an unknown sample is compared. In the context of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine analysis, a well-characterized reference standard is indispensable for:
Accurate Quantification: Determining the precise concentration of the analyte in a sample, be it a reaction mixture, a formulation, or a biological matrix.
Peak Identification: Confirming the identity of the analyte in chromatographic separations by comparing retention times.
Method Validation: Establishing the performance characteristics of an analytical method, including linearity, accuracy, precision, and specificity.
Impurity Profiling: Identifying and quantifying process-related impurities or degradation products.
Evaluating and Comparing Reference Standards: A Multi-Faceted Approach
While a direct market comparison of multiple certified reference standards for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is currently limited, a discerning scientist can and should critically evaluate any available standard. The following sections detail the key quality attributes to consider and the analytical techniques to employ for their verification.
Purity: The Cornerstone of a Reference Standard
The purity of a reference standard is its most critical attribute. It is typically determined by a combination of chromatographic and other analytical techniques.
Table 1: Comparison of Purity Specifications for Related Pyrido[2,3-b]pyrazine Analogues
Compound Name
Supplier/Source
Stated Purity
Analytical Method for Purity
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Example Supplier
≥ 95%
Not Specified
7-chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
Chemenu
97%
Not Specified
7-Chloropyrido[3,4-b]pyrazine
ChemScene
≥97%
Not Specified
Note: Data for the exact target compound is limited. This table presents information on close structural isomers and related compounds to illustrate the range of purities that may be encountered.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity analysis of non-volatile organic compounds. A typical reverse-phase HPLC method for a pyrido[2,3-b]pyrazine derivative can be adapted for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Objective: To determine the purity of a 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine reference standard and to identify any potential impurities.
Instrumentation and Materials:
High-Performance Liquid Chromatograph with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine reference standard
Volumetric flasks, pipettes, and vials
Procedure:
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)
Gradient Elution:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30.1-35 min: 5% B (re-equilibration)
Analysis: Inject the prepared standard solution and record the chromatogram.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Causality Behind Experimental Choices:
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the basic nitrogen atoms in the pyridopyrazine ring system, leading to sharper, more symmetrical peaks. For Mass Spectrometry (MS) compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid.[1]
Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase is employed to ensure the elution of both polar and non-polar impurities, providing a comprehensive purity profile.
C18 Column: A C18 column is a versatile, non-polar stationary phase suitable for the retention of a wide range of organic molecules, including the heterocyclic structure of the analyte.
Identity and Structure Confirmation
Beyond purity, it is crucial to unequivocally confirm the chemical identity of the reference standard. This is achieved through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. For 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, ¹H and ¹³C NMR spectra should be consistent with the expected structure. Researchers should look for the characteristic signals of the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyrazine ring. The synthesis and characterization of related pyrido[2,3-b]pyrazine derivatives often rely on NMR for structural elucidation.[2][3]
2. Mass Spectrometry (MS):
MS provides the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. For 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (C₇H₈ClN₃), the expected monoisotopic mass can be precisely calculated and compared with the experimental value.
3. Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine would be expected to show characteristic absorptions for N-H stretching (in the tetrahydropyrazine ring), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (in the pyridine ring), and C-Cl stretching.
Documentation and Certificate of Analysis (CoA)
A reputable supplier of a reference standard will provide a comprehensive Certificate of Analysis. This document is a testament to the quality of the material and should include:
Supplier's name and contact information.
Product name, catalog number, and lot number.
Chemical structure, molecular formula, and molecular weight.
Purity value and the method(s) used for its determination (e.g., HPLC, GC).
Data from identity tests (e.g., a statement of conformity with NMR and/or MS data).
Water content (if applicable).
Residual solvent analysis (if applicable).
Storage conditions and expiry date.
An example of a CoA for a related pyrido[3,4-b]pyrazine derivative shows a purity of 99.59% as determined by LCMS and confirms the structure with ¹H NMR and LCMS data.[1] Researchers should always request and scrutinize the CoA before using a reference standard.
Alternative Reference Standards and Considerations
In cases where a certified reference standard for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unavailable, researchers may need to consider alternatives. This could involve:
In-house Characterization: Synthesizing the compound and thoroughly characterizing it using the methods described above (NMR, MS, HPLC, etc.) to establish a well-characterized internal standard. The synthesis of various pyrido[2,3-b]pyrazine derivatives has been reported in the literature, providing potential synthetic routes.[4]
Using a Closely Related Isomer: While not ideal, a well-characterized isomer such as 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine could potentially be used for preliminary method development, with the understanding that response factors may differ.
Visualizing the Analytical Workflow
A systematic approach is essential for the qualification of a reference standard.
Caption: A typical workflow for the evaluation and acceptance of a reference standard.
Conclusion
The selection and qualification of a reference standard for the analysis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a critical step that underpins the reliability of all subsequent experimental work. While the commercial availability of certified reference materials for this specific compound may be limited, a thorough in-house verification of any available standard is essential. By systematically evaluating the purity, identity, and documentation of a potential reference standard, researchers can ensure the integrity of their analytical data and contribute to the advancement of their research with confidence.
References
MedchemExpress. (n.d.). Certificate of Analysis - VG-3927.
Chemenu. (n.d.). cas 1935398-58-5|| where to buy 7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine.
National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem Compound Database.
Royal Society of Chemistry. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances.
MDPI. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI.
National Center for Biotechnology Information. (n.d.). 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem Compound Database.
National Center for Biotechnology Information. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC.
IRIS UniGe. (n.d.). Innovative analytical methods for the study of low and high weight molecules involved in diseases.
National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook.
Preprints.org. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
ResearchGate. (2025). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction | Request PDF.
Royal Society of Chemistry. (2026). Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.
National Center for Biotechnology Information. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PMC.
ResearchGate. (2025). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction | Request PDF.
Spectroscopic characterization data for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Technical Comparison: Spectroscopic Profiling of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Executive Summary & Structural Context This guide provides a technical framework for the characterization of 7-Chloro-1,2,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison: Spectroscopic Profiling of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Executive Summary & Structural Context
This guide provides a technical framework for the characterization of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , a critical intermediate in the synthesis of CDK inhibitors (e.g., Palbociclib analogs) and antifolate therapeutics.
The core challenge in synthesizing this scaffold is ensuring complete reduction of the pyrazine ring while maintaining the integrity of the halogenated pyridine core. This guide contrasts the target molecule with its aromatic precursor (7-Chloropyrido[2,3-b]pyrazine ) to establish a self-validating quality control protocol.
Structural Transformation
The transition from the aromatic precursor to the tetrahydro product involves the saturation of the C2–C3 bond and the introduction of amine functionalities at N1 and N4.
Figure 1: Synthetic pathway illustrating the reduction of the aromatic pyrazine ring.
Comparative Spectroscopic Data
The following data distinguishes the target molecule from its unreduced precursor. The disappearance of the highly deshielded pyrazine protons is the primary indicator of reaction completion.
A Comprehensive Guide to the Safe Disposal of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
As a Senior Application Scientist, my objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its responsible disposal. The compound 7-Chlor...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its responsible disposal. The compound 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a chlorinated heterocyclic amine, is a valuable building block in medicinal chemistry and drug discovery. However, its structural attributes necessitate a rigorous and informed approach to waste management to ensure personnel safety, environmental protection, and regulatory compliance.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. It is designed for the hands-on researcher, for whom safety and compliance are paramount.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the material's hazards is essential. While a specific Safety Data Sheet (SDS) for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine was not found, analysis of structurally similar compounds allows for a presumptive hazard assessment. Related chlorinated and nitrogen-containing heterocyclic compounds are classified as hazardous, typically causing skin and serious eye irritation[1][2]. The parent, non-chlorinated structure is noted as being harmful if swallowed or inhaled and may cause respiratory irritation[3].
Therefore, it is imperative to handle 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and its waste streams with the assumption that they are hazardous. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[4][5].
Must be managed as Hazardous Waste . It may be classified as a U-listed waste if unused, or as a characteristic waste based on toxicity[4].
Required PPE
Standard laboratory attire (lab coat, closed-toe shoes), chemical-resistant gloves (Nitrile), and ANSI-rated safety glasses or goggles.
Handling Location
All manipulations and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation exposure[8].
On-Site Waste Management: Segregation and Containment Protocol
Proper management begins at the point of generation. The immediate containment and labeling of waste are critical steps that prevent accidental exposures and ensure the waste stream is correctly routed for final disposal.
Step-by-Step Waste Collection Protocol
Container Selection:
Select a waste container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE)[9]. The container must be free of damage and have a secure, leak-proof screw cap[10][11].
Causality: Using an incompatible container can lead to degradation, leaks, and dangerous reactions. For instance, strong acids should not be stored in metal containers, and hydrofluoric acid must not be stored in glass[9].
Waste Consolidation:
Solid Waste: Collect unadulterated solid 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, or materials heavily contaminated with it (e.g., weighing paper, contaminated silica gel), in a designated solid waste container.
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Whenever possible, maintain separate waste streams for halogenated and non-halogenated solvents to facilitate more efficient and cost-effective disposal by your institution's waste vendor[6].
Labeling:
Immediately upon adding the first quantity of waste, label the container. The EPA requires that each label clearly state the words “HAZARDOUS WASTE” [12].
The label must also include the full, unabbreviated chemical name(s) of all constituents and their approximate concentrations[6]. Do not use chemical formulas or structures.
Keep the container closed at all times except when actively adding waste[9].
Segregation: Preventing Unwanted Reactions
This compound's waste must be segregated from incompatible materials. Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel[10][12].
Potential for vigorous neutralization reactions or degradation into unknown, potentially more hazardous byproducts.
Incompatible Solvents
Do not mix halogenated waste streams with non-halogenated streams unless your facility's protocol explicitly allows it[6].
The Disposal Workflow: From Lab to Final Disposition
The journey of hazardous waste from a laboratory bench to its final disposal is a regulated and documented process. The following workflow illustrates the key stages.
Point of Generation: Where the waste is created during research activities.
Satellite Accumulation Area (SAA): An area at or near the point of generation where up to 55 gallons of hazardous waste may be accumulated without a specific time limit, provided it is under the control of the operator[12].
Central Accumulation Area (CAA): A designated on-site storage area where waste is consolidated before being picked up by a vendor. Waste containers moved to the CAA must be dated, and there are strict time limits for on-site storage (e.g., 90 or 180 days depending on the facility's generator status)[12].
Licensed Disposal Vendor: A contracted company responsible for the safe transport and final disposal of the hazardous waste, a process tracked by a mandatory EPA manifest system[13].
Final Disposal: For chlorinated organic compounds like this, high-temperature incineration is a common and effective disposal method, as it ensures complete destruction of the hazardous components.
Decontamination and Spill Management
Proper disposal procedures extend to the materials and areas that come into contact with the chemical.
Protocol for Decontaminating Glassware and Surfaces
Initial Rinse: Rinse the contaminated item (e.g., beaker, flask) with a small amount of a suitable solvent (such as acetone or ethanol) that is known to solubilize the compound.
Collect Rinsate: This initial rinsate is considered hazardous waste and MUST be collected in your designated halogenated liquid waste container.
Triple Rinse: Subsequent rinses can be performed, with the rinsate also collected as hazardous waste. A common best practice is a "triple rinse" to ensure the container is free of residues[14].
Final Wash: After decontamination, the glassware can be washed using standard laboratory procedures.
Emergency Spill Response (Small, Contained Spill)
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves volatile solvents outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
Secure the Area: Restrict access to the spill area.
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
Contain & Absorb: Cover the spill with a chemical absorbent pad or a non-reactive absorbent material (e.g., vermiculite, kitty litter). Do not use combustible materials like paper towels for large spills of liquid waste.
Collect Waste: Carefully sweep or scoop the absorbed material into a designated container. All materials used for cleanup are now considered hazardous waste.
Label and Dispose: Seal and label the container as hazardous waste, listing all chemical components. Arrange for pickup through your EHS office.
By adhering to this comprehensive disposal framework, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to the environment and maintaining full regulatory compliance.
References
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
How to Ensure Safe Chemical Waste Disposal in Labor
Managing Hazardous Chemical Waste in the Lab. Lab Manager.
Regulation of Labor
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Thermo Fisher Scientific.
Safety Data Sheet for 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine. Thermo Fisher Scientific.
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
Chemical Waste Disposal Guide. NED University of Engineering & Technology.
Hazardous Waste and Disposal. American Chemical Society.
Disposal of Chemical Waste. University of St Andrews, Safety Office.
Hazardous Waste Disposal Procedures. University of Tennessee, Knoxville, Environmental Health and Safety.
Safety Data Sheet for Acetyl Pyrazine 5% in PG. The Perfumer's Apprentice.
Material Safety Data Sheet for Nicotine USP Related Compound A. Chemicea Pharmaceuticals Pvt Ltd.
Safety Data Sheet for 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. TCI Chemicals.
Navigating the Synthesis and Handling of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals The novel heterocyclic compound, 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, holds significant potential in medicinal chemistry and drug discovery pro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, holds significant potential in medicinal chemistry and drug discovery programs. As with any new chemical entity, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of chemical safety and best laboratory practices.
While a specific Safety Data Sheet (SDS) for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is not yet widely available, by analyzing structurally similar compounds, we can extrapolate the likely hazards and necessary precautions. Compounds with a chlorinated pyridopyrazine core are known to exhibit varying levels of toxicity and reactivity. For instance, related compounds are classified as skin and eye irritants, and may cause respiratory irritation if inhaled.[1] Therefore, a cautious and multi-layered approach to personal protection and handling is mandatory.
I. Hazard Analysis and Risk Mitigation
Based on the analysis of analogous chemical structures, 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine should be handled as a potentially hazardous substance. The primary risks are associated with:
Skin and Eye Irritation: Likely to cause skin and serious eye irritation upon direct contact.[1][2]
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]
The following table summarizes the anticipated hazards and the corresponding safety measures.
Potential Hazard
Route of Exposure
Recommended Safety Measures
Skin Irritation
Dermal Contact
Wear double-layered chemically resistant gloves and a dedicated lab coat.[3]
Eye Irritation
Eye Contact
Use chemical splash goggles and a face shield.[4][5][6]
Respiratory Irritation
Inhalation
Handle exclusively in a certified chemical fume hood.[7][8]
Ingestion
Oral
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. The following ensemble provides a robust barrier against potential exposure.
Hand Protection: Double gloving with nitrile or neoprene gloves is required.[3][5] The outer glove should be changed immediately upon contamination. Before use, visually inspect gloves for any signs of degradation.
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4][5][6]
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger scale operations or when there is a significant risk of spillage, a disposable chemical-resistant suit should be considered.[3]
Respiratory Protection: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
III. Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide outlines the critical steps for safely handling 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine from receipt to use.
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10] The storage location should be clearly labeled.
Preparation and Weighing:
All weighing and solution preparation must be performed inside a chemical fume hood.
Use a disposable weighing boat to prevent contamination of balances.
Ensure all necessary spill cleanup materials are readily available before starting work.
Experimental Use:
Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
Maintain a clean and organized workspace to minimize the risk of spills and cross-contamination.
Keep containers of the compound sealed when not in use.
The following diagram illustrates the recommended workflow for handling this compound.
Safe handling workflow for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
IV. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Small Spills (in a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spills (outside a fume hood):
Evacuate the laboratory immediately and alert others.
Contact your institution's emergency response team.
Prevent entry to the contaminated area.
First Aid Measures:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
V. Waste Disposal: Ensuring Environmental Compliance
As a halogenated organic compound, 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and its associated waste must be disposed of as hazardous waste.
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing boats, pipette tips), must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][10]
Container Management: Waste containers must be kept closed except when adding waste.[8][10] They should be stored in a designated satellite accumulation area.
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour any amount of this compound or its solutions down the drain.[7]
By adhering to these stringent safety protocols, researchers can confidently and safely explore the scientific potential of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine while upholding the highest standards of laboratory safety and environmental responsibility.